Ala-Ala-Phe-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C25H28N4O5 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C25H28N4O5/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32)/t15-,16-,20-/m0/s1 |
Clé InChI |
FVRLYIFIDKXFHU-FTRWYGJKSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N |
Séquence |
AAF |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ala-Ala-Phe-AMC: A Fluorogenic Substrate for Protease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-alanyl-L-phenylalanine-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) is a highly sensitive fluorogenic substrate widely utilized in biochemical and biomedical research for the detection and characterization of protease activity. Its utility lies in the principle of fluorescence resonance energy transfer (FRET) quenching, where the non-fluorescent peptide is cleaved by a specific protease to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in enzyme assays and inhibitor screening.
Chemical Structure and Properties
This compound is a tripeptide linked to a fluorescent aminomethylcoumarin group. The IUPAC name for this compound is 2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H28N4O5 | [2][3][4][5] |
| Molecular Weight | 464.51 g/mol | [2][3][4][5] |
| Appearance | White powder | |
| Solubility | Ethanol: 20 mg/mL, DMSO: 10 mM | [1][6] |
| Storage Temperature | 2-8 °C | |
| SMILES String | CC(N)C(=O)NC(C)C(=O)NC(Cc1ccccc1)C(=O)Nc2ccc3C(C)=CC(=O)Oc3c2 | [1] |
Table 2: Spectral and Fluorogenic Properties of 7-Amino-4-methylcoumarin (AMC)
| Property | Value | Reference |
| Excitation Wavelength (λex) | 341 - 380 nm | |
| Emission Wavelength (λem) | 430 - 460 nm | |
| Molar Extinction Coefficient (ε) | >17,500 L/(mol*cm) in ethanol | [7] |
| Fluorescence Quantum Yield (Φ) | 0.88 in PBS | [4] |
Mechanism of Action: Enzymatic Cleavage
This compound serves as a substrate for proteases that exhibit specificity for a phenylalanine residue at the P1 position. The primary enzymes known to cleave this substrate are chymotrypsin and tripeptidyl peptidase II (TPPII). The cleavage occurs at the amide bond between the C-terminus of the phenylalanine residue and the 7-amino group of the 4-methylcoumarin.
Upon enzymatic hydrolysis, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The fluorescence of AMC is quenched when it is part of the parent peptide. Therefore, the rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, consequently, to the activity of the enzyme.
Experimental Protocols
The following provides a generalized protocol for a chymotrypsin or TPPII activity assay using this compound. It is crucial to optimize the specific concentrations and incubation times for each experimental setup.
Materials
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Enzyme (Chymotrypsin or TPPII)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT for TPPII)[6]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure
-
Prepare Reagents:
-
Dilute the this compound stock solution to the desired working concentration (e.g., 100 µM) in the assay buffer.[6]
-
Prepare serial dilutions of the enzyme in the assay buffer.
-
-
Set up the Reaction:
-
Add a defined volume of the enzyme dilution to each well of the microplate.
-
For negative controls, add assay buffer without the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.[6]
-
-
Initiate the Reaction:
-
Add the this compound working solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence reader.
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the V₀ values against the enzyme concentrations to determine the enzyme kinetics.
-
Applications in Research and Drug Development
The high sensitivity and specificity of this compound make it a valuable tool in various research and drug development applications:
-
Enzyme Kinetics and Characterization: It is used to determine key kinetic parameters such as Kₘ and kcat for chymotrypsin, TPPII, and other related proteases.
-
High-Throughput Screening (HTS) for Inhibitors: The fluorogenic nature of the assay allows for rapid and automated screening of large compound libraries to identify potential protease inhibitors.
-
Diagnostics: Assays based on this compound can be developed to measure protease activity in biological samples, which may serve as biomarkers for various diseases.
-
Cellular and in vivo Imaging: While less common for this specific substrate, similar fluorogenic probes are used to visualize protease activity in living cells and organisms.
Conclusion
This compound is a robust and reliable fluorogenic substrate for the continuous monitoring of protease activity. Its well-defined chemical and spectral properties, coupled with straightforward assay protocols, make it an indispensable tool for researchers and drug development professionals in the field of enzymology and beyond. The quantitative data and methodologies provided in this guide serve as a valuable resource for the effective utilization of this important biochemical reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. AMC [7-Amino-4-methylcoumarin] [anaspec.com]
- 3. assaygenie.com [assaygenie.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SYNTHON Chemicals Shop | 7-Amino-4-methylcoumarin | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
A Deep Dive into the Ala-Ala-Phe-AMC Fluorogenic Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the Ala-Ala-Phe-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) fluorogenic assay. This versatile assay is a cornerstone in the study of proteolytic enzymes, particularly those with chymotrypsin-like activity, and plays a critical role in basic research and drug discovery.
Core Principle: A Fluorescence-Based Reporter System
The this compound assay is a highly sensitive and continuous method for measuring the activity of specific proteases. The fundamental principle lies in the enzymatic cleavage of a synthetic peptide substrate, this compound. This substrate links the tripeptide sequence Alanine-Alanine-Phenylalanine to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its intact, conjugated form, the fluorescence of the AMC group is quenched.[1][2] Upon enzymatic hydrolysis of the amide bond between the phenylalanine residue and the AMC moiety by a protease with appropriate specificity, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence intensity, which can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the enzymatic activity under investigation.
The fluorophore 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-380 nm and an emission maximum in the range of 440-460 nm.
Enzymatic Targets of the this compound Substrate
The tripeptide sequence "Ala-Ala-Phe" is recognized and cleaved by several proteases, making this assay applicable to a range of enzymes, including:
-
Chymotrypsin and Chymotrypsin-like Proteases: Chymotrypsin, a digestive serine protease, exhibits a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine. The Ala-Ala-Phe sequence is an effective substrate for measuring chymotrypsin activity.
-
The 20S Proteasome (Chymotrypsin-like Activity): The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins within the cell. It possesses multiple catalytic activities, one of which is the chymotrypsin-like activity mediated by the β5 subunit. The this compound substrate can be used to specifically measure this activity, which is a key target in cancer therapy.
-
Tripeptidyl Peptidase II (TPPII): TPPII is a large, cytosolic exopeptidase that sequentially removes tripeptides from the N-terminus of longer peptides.[3][4] Its activity is implicated in various cellular processes, including protein degradation and cell growth.[4] this compound serves as a fluorogenic substrate for determining TPPII activity.[3][5]
Quantitative Data Summary
The this compound assay is instrumental in determining key enzymatic parameters and the potency of inhibitors. The following tables summarize representative quantitative data for enzymes that cleave this substrate and their inhibitors.
Table 1: Kinetic Parameters of Enzymes Utilizing this compound
| Enzyme | Substrate | Km | Vmax | Notes |
| α-Chymotrypsin | This compound | Not explicitly found | Not explicitly found | The assay is widely used for kinetic analysis of chymotrypsin. Formalin has been shown to act as a competitive inhibitor, increasing the Km value.[6] |
| 20S Proteasome (Chymotrypsin-like) | Suc-Leu-Leu-Val-Tyr-AMC | Complex Kinetics | Complex Kinetics | The hydrolysis of similar substrates by the 20S proteasome exhibits complex kinetic behavior, including hysteresis and substrate inhibition, and does not follow simple Michaelis-Menten kinetics.[7][8][9] |
| Tripeptidyl Peptidase II (TPPII) | This compound | Not explicitly found | >850 pmol/min/µg | The specific activity of recombinant human TPPII has been measured using this substrate.[10] |
Table 2: Inhibitor IC50 Values Determined with AMC-Based Assays
| Enzyme | Inhibitor | Substrate | IC50 |
| Human Chymotrypsin | Chymostatin | Suc-AAPF-AMC | 0.8 nM |
| 20S Proteasome (Chymotrypsin-like) | MG-132 | Not specified | 24.2 nM |
| 20S Proteasome (Chymotrypsin-like) | (R)-MG-132 | Not specified | 0.22 µM |
| 20S Proteasome (Chymotrypsin-like) | MG-132 | Suc-LLVY-Glo | 9 nM |
Table 3: Assay Performance Metrics
| Parameter | Typical Value | Interpretation |
| Signal-to-Background (S/B) Ratio | > 2 | Indicates a clear distinction between the signal and the baseline noise. |
| Z'-Factor | > 0.5 | A value between 0.5 and 1.0 indicates a robust and reliable assay suitable for high-throughput screening.[11][12] |
Experimental Protocols
The following sections provide detailed methodologies for performing the this compound fluorogenic assay.
Reagent Preparation
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2. The optimal buffer composition may vary depending on the enzyme being studied.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme or cell lysate containing the enzyme of interest in the assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. Store this solution at -20°C, protected from light.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
Inhibitor Stock Solution (if applicable): Dissolve the inhibitor in DMSO at a high concentration.
Assay Procedure
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC standard stock solution in the assay buffer to final concentrations ranging from 0 to 100 µM.
-
Add a fixed volume (e.g., 100 µL) of each dilution to the wells of a black, flat-bottom 96-well plate.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Plot the fluorescence intensity (RFU) against the AMC concentration and perform a linear regression to obtain the slope.
-
-
Enzymatic Reaction:
-
In a black, flat-bottom 96-well plate, add the following components in order:
-
Assay Buffer
-
Inhibitor or vehicle (DMSO)
-
Enzyme solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the this compound substrate. The final substrate concentration should ideally be at or below the Km value if known, or determined empirically. A typical starting concentration is 10-100 µM.
-
Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis
-
Calculate the Reaction Rate:
-
For each well, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the curve. The result will be in RFU/min.
-
-
Convert RFU/min to pmol/min:
-
Use the slope from the AMC standard curve to convert the reaction rates from RFU/min to pmol/min.
-
Activity (pmol/min) = (V₀ (RFU/min) / Slope of AMC standard curve (RFU/pmol))
-
-
Determine IC50 Values (for inhibition assays):
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
Mandatory Visualizations
Signaling Pathway: Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of the non-fluorescent substrate to yield a fluorescent product.
Experimental Workflow of the this compound Assay
Caption: Step-by-step workflow for conducting the this compound fluorogenic assay.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. amsbio.com [amsbio.com]
- 4. Tripeptidyl-peptidase II: Update on an oldie that still counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ala-Ala-Phe-7-amido-4-methylcoumarin proteasesubstrate 62037-41-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic characterization of the chymotryptic activity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. researchgate.net [researchgate.net]
Measuring Chymotrypsin Activity: An In-depth Technical Guide to Using Ala-Ala-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the fluorogenic substrate L-Alanyl-L-Alanyl-L-Phenylalanine-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) for the sensitive and continuous measurement of chymotrypsin activity. Chymotrypsin, a key serine protease involved in digestion and other physiological processes, is a significant target in drug discovery and a crucial enzyme in various research applications.
Introduction to Chymotrypsin and Fluorogenic Assays
Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids, such as tyrosine, tryptophan, and phenylalanine. Its catalytic activity relies on a well-characterized "catalytic triad" of serine, histidine, and aspartate residues within its active site.[1]
Fluorogenic assays offer a highly sensitive method for continuously monitoring enzyme activity. These assays employ substrates that are non-fluorescent or have low fluorescence until they are cleaved by the enzyme. The enzymatic reaction releases a highly fluorescent molecule, and the resulting increase in fluorescence intensity over time is directly proportional to the enzyme's activity.
This compound is a specific and sensitive substrate for chymotrypsin and chymotrypsin-like proteases. The peptide sequence Ala-Ala-Phe mimics the natural cleavage site of chymotrypsin. Upon hydrolysis of the amide bond between phenylalanine and 7-amido-4-methylcoumarin (AMC), the highly fluorescent AMC molecule is released.
Mechanism of Action
The measurement of chymotrypsin activity using this compound is based on the enzymatic hydrolysis of the substrate, which liberates the fluorophore 7-amino-4-methylcoumarin (AMC).
Enzymatic Cleavage of this compound
The core of the assay is the chymotrypsin-catalyzed cleavage of the peptide bond C-terminal to the phenylalanine residue in the this compound substrate. This reaction releases the AMC fluorophore, which exhibits significantly enhanced fluorescence compared to the intact substrate.
Chymotrypsin Catalytic Mechanism
Chymotrypsin employs a catalytic triad composed of Serine-195, Histidine-57, and Aspartate-102 to hydrolyze the peptide bond. The mechanism proceeds through acylation and deacylation steps.
Data Presentation
This section summarizes the key quantitative data for the components involved in the chymotrypsin activity assay using this compound.
Physicochemical Properties of Substrate and Fluorophore
| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |
| L-Alanyl-L-Alanyl-L-Phenylalanine-7-amido-4-methylcoumarin | This compound | C₂₅H₂₈N₄O₅ | 464.51 |
| 7-Amino-4-methylcoumarin | AMC | C₁₀H₉NO₂ | 175.18 |
Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | 345 - 380 | Optimal excitation can vary depending on buffer conditions and instrumentation. |
| Emission Maximum (λem) | 440 - 460 | A significant Stokes shift is observed. |
Kinetic Parameters of Chymotrypsin with Fluorogenic Substrates
| Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| Suc-Ala-Ala-Pro-Phe-pNA * | ~20 - 60 | Not Reported | Not Reported | Not Reported | pH 7.8, 25°C |
| Various Peptide-AMC Substrates | Varies widely | Not Reported | Varies widely | Varies widely | Dependent on peptide sequence |
Note: Data for the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is provided as a proxy due to the lack of available data for this compound. Kinetic parameters are highly dependent on the specific substrate and experimental conditions.
Experimental Protocols
The following is a detailed methodology for a continuous kinetic assay of chymotrypsin activity using this compound.
Materials and Reagents
-
α-Chymotrypsin from bovine pancreas
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Microplate reader with fluorescence detection capabilities
-
96-well black microplates
Preparation of Solutions
-
Assay Buffer: 20 mM Tris-HCl, 5 mM TCEP, pH 7.4. Prepare fresh and store at 4°C.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. The concentration should be determined by measuring absorbance at 280 nm. Store in aliquots at -20°C.
-
Working Enzyme Solution: Immediately before the assay, dilute the chymotrypsin stock solution to the desired final concentration (e.g., 10 nM) in the assay buffer. Keep on ice.
-
Working Substrate Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 71 µM).
Assay Procedure
-
Set up the microplate reader: Set the excitation wavelength to ~370 nm and the emission wavelength to ~460 nm. Set the temperature to 25°C.
-
Prepare the reaction mixture: In a 96-well black microplate, add the assay buffer to each well.
-
Add the substrate: Add the working substrate solution to each well to achieve the final desired concentration.
-
Initiate the reaction: Add the working enzyme solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Measure fluorescence: Immediately start measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds).
-
Data Analysis:
-
Plot fluorescence intensity versus time for each reaction.
-
Determine the initial velocity (v₀) of the reaction from the linear portion of the curve.
-
The rate of the reaction can be converted to the concentration of product formed by creating a standard curve with known concentrations of free AMC.
-
Conclusion
The use of this compound provides a robust and sensitive method for measuring chymotrypsin activity. This technical guide outlines the fundamental principles, presents key data, and provides a detailed experimental protocol to aid researchers in accurately quantifying the activity of this important enzyme. Careful consideration of substrate and enzyme concentrations, as well as buffer conditions, is crucial for obtaining reliable and reproducible results.
References
An In-depth Technical Guide to Measuring Proteasome Activity Using Ala-Ala-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for measuring the chymotrypsin-like activity of the proteasome using the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC or AAF-AMC).
Introduction: The Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the primary pathway for controlled protein degradation in eukaryotic cells. It plays a crucial role in maintaining cellular homeostasis by eliminating misfolded or damaged proteins and regulating the levels of key proteins involved in processes like cell cycle progression, signal transduction, and apoptosis.[1][2][3] The central enzyme in this pathway is the 26S proteasome, a large, multi-catalytic protease complex.[1][3]
The 26S proteasome is composed of a 20S core particle (CP), which contains the catalytic sites, and one or two 19S regulatory particles (RP) that recognize, unfold, and translocate ubiquitinated proteins into the 20S core for degradation.[3][4] The 20S proteasome possesses three main types of peptidase activities:
-
Chymotrypsin-like (CT-L): Cleaves after large hydrophobic residues.
-
Trypsin-like (T-L): Cleaves after basic residues.
-
Caspase-like (C-L) or Peptidylglutamyl-peptide hydrolyzing (PGPH): Cleaves after acidic residues.
Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the proteasome a significant therapeutic target.[1] Accurate measurement of its activity is therefore essential for basic research and drug development.
Principle of the AAF-AMC Assay
Fluorogenic peptide substrates are routinely used to monitor the distinct enzymatic activities of the proteasome.[5] The AAF-AMC assay specifically measures the chymotrypsin-like activity.
The substrate, this compound, consists of a tripeptide sequence recognized by the chymotrypsin-like active site, linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by the proteasome, free AMC is released, which emits a strong fluorescent signal. The rate of this fluorescence increase is directly proportional to the proteasome's chymotrypsin-like activity.
Diagram: Principle of the AAF-AMC Proteasome Assay
Caption: Cleavage of AAF-AMC by the proteasome releases fluorescent AMC.
Detailed Experimental Protocol
This protocol provides a general framework for measuring chymotrypsin-like activity in purified proteasome preparations or cell lysates using a 96-well plate format.
3.1. Reagents and Materials
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP (DTT and ATP should be added fresh).[6]
-
Purified 20S or 26S Proteasome: Or cell lysate prepared in a suitable lysis buffer (e.g., hypotonic buffer with 0.5% NP-40, avoiding protease inhibitors).[7]
-
AAF-AMC Substrate: Stock solution of 10 mM in DMSO. Store at -20°C, protected from light.
-
Proteasome Inhibitor (Control): MG-132 or Bortezomib. Stock solution of 10 mM in DMSO. Store at -20°C.
-
AMC Standard: 1 mM stock solution in DMSO for creating a standard curve.[7]
-
Equipment: Black, flat-bottom 96-well microplate, fluorescence microplate reader, incubator.
3.2. Experimental Workflow
Diagram: Experimental Workflow for Proteasome Activity Assay
Caption: Workflow from reagent preparation to data analysis.
3.3. Assay Procedure
-
AMC Standard Curve:
-
Reaction Setup:
-
Set up reactions in triplicate in a black 96-well plate.
-
Sample Wells: Add your sample (e.g., 10-50 µg of cell lysate or 1-5 nM purified proteasome) to the wells.
-
Inhibitor Control Wells: To a parallel set of sample wells, add a specific proteasome inhibitor (e.g., MG-132 to a final concentration of 10-20 µM) to differentiate proteasome-specific activity from that of other proteases.[7]
-
Blank Well: Contains Assay Buffer and substrate only, to measure background fluorescence.
-
Adjust the volume in all wells to 90 µL with Assay Buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes. This allows inhibitors to interact with the enzyme and equilibrates the plate to the reaction temperature.[9]
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of AAF-AMC by diluting the stock in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the AAF-AMC working solution to all wells (final concentration typically 25-100 µM).
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every 1-5 minutes for 30-60 minutes). Use an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[7][8][10]
-
3.4. Data Analysis
-
Subtract the background fluorescence (from the blank well) from all readings.
-
Calculate the initial velocity (V) of the reaction by determining the slope of the linear portion of the fluorescence vs. time plot (in RFU/min).
-
Use the slope of the AMC standard curve (RFU/pmol) to convert the reaction velocity from RFU/min to pmol of AMC/min.
-
The proteasome-specific activity is the difference between the activity in the absence and presence of the specific inhibitor.
-
For inhibitor studies, plot the percentage of proteasome activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained using fluorogenic proteasome substrates. Note that values can vary based on experimental conditions like enzyme source, purity, buffer composition, and temperature.
Table 1: Kinetic Parameters for Proteasome Substrates
| Parameter | Substrate | Value | Enzyme Source | Notes |
|---|---|---|---|---|
| Km | Suc-LLVY-AMC | ~48 µM | Rabbit Muscle 20S | Represents chymotrypsin-like activity.[11] |
| kcat/Km | Abz-GPA-Leu-Ala-Nba | 13,000 M⁻¹s⁻¹ | 20S Proteasome | Measures branched-chain amino acid preferring (BrAAP) activity, related to CT-L.[12][13] |
Table 2: IC₅₀ Values of Common Proteasome Inhibitors (Chymotrypsin-Like Activity)
| Inhibitor | IC₅₀ (nM) | Cell Line / Enzyme Source | Notes |
|---|---|---|---|
| Bortezomib | 5 - 20 nM | Various Hematological Malignancies | A potent, reversible inhibitor of the β5 (CT-L) subunit.[14] |
| Carfilzomib | 5 - 15 nM | Various Hematological Malignancies | An irreversible inhibitor, also targeting the β5 subunit.[14] |
| MG-132 | ~100 - 200 nM | Purified Proteasome / Cell Lysates | A widely used, reversible peptide aldehyde inhibitor. |
| Lactacystin | ~200 - 500 nM | Purified Proteasome | An irreversible inhibitor that covalently modifies the catalytic threonine of the β5 subunit. |
Context: The Ubiquitin-Proteasome Pathway
Measuring the catalytic activity of the isolated proteasome is a direct biochemical assay. However, in a cellular context, this activity is the final step of a complex regulatory cascade known as the Ubiquitin-Proteasome Pathway (UPP). Understanding this pathway provides the biological context for the assay.
Diagram: The Ubiquitin-Proteasome Pathway (UPP)
Caption: Overview of the protein degradation cascade via the UPP.
The UPP begins with the covalent attachment of multiple ubiquitin molecules to a target protein, a process carried out by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase).[2][4] This polyubiquitin chain acts as a recognition signal for the 19S regulatory particle of the 26S proteasome, which then initiates the degradation of the tagged protein.[1][2]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ubiqbio.com [ubiqbio.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic studies of the branched chain amino acid preferring peptidase activity of the 20S proteasome: development of a continuous assay and inhibition by tripeptide aldehydes and clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Guide: Ala-Ala-Phe-AMC (L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the fluorogenic protease substrate Ala-Ala-Phe-AMC, including its chemical properties, applications in enzyme activity assays, detailed experimental protocols, and the relevant signaling pathways of the enzymes it is used to study.
Product Information and CAS Number
This compound is a sensitive and specific fluorogenic substrate for several proteases, most notably chymotrypsin, Tripeptidyl Peptidase I (TPP1), and Tripeptidyl Peptidase II (TPP2).[1][2] Its utility lies in the release of the highly fluorescent 7-amido-4-methylcoumarin (AMC) group upon enzymatic cleavage of the amide bond, providing a direct measure of enzyme activity.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 62037-41-6 | [2][3][4][5] |
| Molecular Formula | C₂₅H₂₈N₄O₅ | [1][2][3] |
| Molecular Weight | 464.51 g/mol | [1][2][3][4] |
| Purity | ≥98% (as determined by TLC) | [1] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in ethanol (20 mg/mL) and DMSO. | [3] |
| Storage Temperature | 2-8°C | [3] |
| Excitation Wavelength (of AMC) | 340-380 nm | N/A |
| Emission Wavelength (of AMC) | 430-460 nm | N/A |
Principle of Detection
The enzymatic activity is quantified by measuring the fluorescence of the liberated 7-amino-4-methylcoumarin (AMC). In its substrate-bound form, the fluorescence of AMC is quenched. Upon proteolytic cleavage, the free AMC fluoresces, and the rate of its formation is proportional to the enzyme activity.
Experimental Protocols
The following are detailed protocols for the use of this compound in measuring the activity of Tripeptidyl Peptidase I (TPP1) and Tripeptidyl Peptidase II (TPP2).
Tripeptidyl Peptidase I (TPP1) Enzyme Activity Assay
This protocol is adapted from a study on neuronal ceroid lipofuscinosis type 2.
Materials:
-
Cell lysates
-
Acetate buffer (pH 4.0)
-
This compound (Sigma, Cat. No. A3401)
-
0.5 M EDTA (pH 12.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, prepare the reaction mixture by combining 15 µg of cell lysate with acetate buffer (pH 4.0).
-
Add this compound to the reaction mixture to a final concentration of 62.5 µM. The total reaction volume should be 150 µL.
-
Incubate the plate at 37°C for 20 hours.
-
Stop the reaction by adding 100 µL of 0.5 M EDTA (pH 12.0).
-
Measure the fluorescence of the released AMC using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.
-
A standard curve using free AMC should be generated to convert fluorescence units to molar amounts of product.
In Vitro Tripeptidyl Peptidase II (TPP2) Inhibition Assay
This protocol is designed to measure the inhibitory effect of compounds on TPP2 activity.
Materials:
-
Purified TPP2 enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT
-
This compound substrate stock solution in DMSO
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In the wells of a 96-well black microplate, add 50 µL of the inhibitor dilutions. For control (uninhibited) and blank wells, add 50 µL of Assay Buffer.
-
Add 25 µL of purified TPP2 enzyme solution (to a final concentration of 1-5 nM) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of this compound substrate solution (to a final concentration of 10-50 µM) to all wells.
-
Immediately begin monitoring the increase in fluorescence at 37°C in the microplate reader (Excitation: 380 nm, Emission: 460 nm).
-
Record measurements every 1-2 minutes for 30-60 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The IC50 value for the inhibitor can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Associated Signaling Pathways
While this compound is a tool for measuring enzyme activity rather than a direct participant in signaling, the enzymes it helps to characterize are involved in significant cellular pathways.
Tripeptidyl Peptidase II (TPP2) and the ERK1/2 Pathway
TPP2 is a large, cytosolic serine exopeptidase that functions downstream of the proteasome in intracellular protein degradation. Recent research has indicated that TPP2 can influence major signal transduction pathways. Specifically, inhibition of TPP2 has been shown to rapidly decrease the levels of active, di-phosphorylated Extracellular signal-Regulated Kinase 1 (ERK1) and ERK2 in the nucleus. This suggests that TPP2 activity is important for maintaining the phosphorylation status and activity of ERK1/2, which are key regulators of cell proliferation, differentiation, and survival.
Chymotrypsin and Protease-Activated Receptors (PARs)
Chymotrypsin, a digestive enzyme, can also act as a signaling molecule in the gut by cleaving and activating Protease-Activated Receptors (PARs), specifically PAR1 and PAR2. Activation of PAR2 by chymotrypsin can trigger downstream signaling cascades, including the ERK1/2 pathway, and promote the upregulation of anti-inflammatory cytokines like Interleukin-10 (IL-10). Conversely, chymotrypsin can disarm PAR1, preventing its activation by other agonists like thrombin.
References
- 1. E2G [e2g-portal.stanford.edu]
- 2. Ala-Ala-Phe-7-amido-4-methylcoumarin proteasesubstrate 62037-41-6 [sigmaaldrich.com]
- 3. TPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
The Discovery and Development of AMC-Based Peptide Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of proteolytic enzymes is fundamental to understanding a vast array of physiological and pathological processes, including apoptosis, signal transduction, blood coagulation, and cancer. A cornerstone of this research has been the development of sensitive and specific assays to measure protease activity. Among the most widely adopted tools are fluorogenic peptide substrates based on 7-amino-4-methylcoumarin (AMC). This technical guide provides a comprehensive overview of the discovery, development, and application of AMC-based peptide substrates, offering detailed methodologies and data for researchers in basic science and drug discovery.
AMC-based substrates are synthetic peptides with a C-terminal AMC fluorophore attached via an amide bond. In this conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond by a specific protease, the free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored in real-time.[1] This direct relationship between enzyme activity and fluorescence signal provides a highly sensitive and continuous assay format, ideal for kinetic studies and high-throughput screening. The excitation maximum for AMC is approximately 342-351 nm, with an emission maximum around 440-441 nm.[1][2]
I. Core Principles and Design
The design of an effective AMC-based peptide substrate hinges on two key elements: the peptide sequence that confers specificity for the target enzyme and the fluorogenic reporter, AMC. The peptide portion is engineered to mimic the natural cleavage site of the protease of interest, ensuring that the substrate is selectively processed. This specificity is crucial for accurately measuring the activity of a single protease within a complex biological sample.
A related and noteworthy development is the use of 7-amino-4-carbamoylmethylcoumarin (ACC) as a fluorophore. ACC offers a significant advantage with an approximately three-fold higher quantum yield than AMC, leading to enhanced fluorescence sensitivity.[3] This allows for assays to be performed with lower concentrations of both enzyme and substrate.[3]
II. Synthesis of AMC-Based Peptide Substrates
The primary method for synthesizing peptide-AMC conjugates is Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Detailed Methodology: Fmoc Solid-Phase Synthesis of a Peptide-AMC Substrate
1. Resin Selection and Preparation:
-
Resin Choice: For the synthesis of C-terminally labeled peptide-AMCs, specialized resins pre-loaded with an amino acid-AMC derivative are often used.[1] Alternatively, a Rink Amide resin can be employed, with the AMC moiety coupled to the first amino acid in solution before its attachment to the resin.
-
Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes to ensure accessibility of the reactive sites.[1]
2. Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin, and the coupling reaction proceeds for 1-2 hours.
-
Repeat: These deprotection, washing, and coupling steps are repeated for each amino acid in the peptide sequence.
3. Cleavage and Deprotection:
-
Final Fmoc Removal: The Fmoc group of the final amino acid is removed as described above.
-
Cleavage from Resin: The peptide-AMC conjugate is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA). A typical cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
4. Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
III. Experimental Protocols: Measuring Protease Activity
The following is a generalized protocol for a kinetic assay of a protease using an AMC-based substrate.
Detailed Methodology: Protease Kinetic Assay
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer specific to the enzyme of interest. This buffer should maintain the optimal pH for enzyme activity and may contain salts or other cofactors.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer and store it on ice.
-
Substrate Stock Solution: Dissolve the AMC-based peptide substrate in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
AMC Standard Solution: Prepare a stock solution of free 7-amino-4-methylcoumarin in DMSO for generating a standard curve to quantify the amount of cleaved substrate.
2. Assay Setup:
-
Perform the assay in a 96-well or 384-well black microplate to minimize light scattering and background fluorescence.
-
Prepare a serial dilution of the AMC standard in assay buffer to generate a standard curve.
-
For the kinetic assay, add the assay buffer and the substrate to the wells. The final substrate concentration should ideally span a range around the Michaelis constant (Km) of the enzyme.
-
Include appropriate controls: a "no enzyme" control to measure background substrate hydrolysis and a "no substrate" control to measure background fluorescence from the enzyme solution.
3. Data Acquisition:
-
Equilibrate the microplate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution to the wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[4]
4. Data Analysis:
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve.
-
Initial Velocity Calculation: For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot. Convert the rate of change in relative fluorescence units (RFU) per minute to the rate of product formation (e.g., moles/minute) using the standard curve.
-
Kinetic Parameter Determination: Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
IV. Applications in Key Signaling Pathways
AMC-based peptide substrates have been instrumental in elucidating the roles of proteases in critical signaling pathways.
A. Caspase Signaling Pathway in Apoptosis
Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. The activity of caspases is a hallmark of apoptosis. Specific AMC-based substrates have been developed to measure the activity of different caspases. For example, Ac-DEVD-AMC is a widely used substrate for effector caspases such as caspase-3 and caspase-7.[4] The cleavage of this substrate is a reliable indicator of apoptotic activity.
B. Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome system is the primary pathway for protein degradation in eukaryotic cells. Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from target proteins, thereby regulating their degradation. Ubiquitin-AMC (Ub-AMC) is a fluorogenic substrate used to measure the activity of DUBs and the proteasome.[5] Cleavage of the amide bond between the C-terminus of ubiquitin and AMC by a DUB results in a fluorescent signal.
V. Role in Drug Discovery
AMC-based peptide substrates are invaluable in drug discovery, particularly for the identification and characterization of protease inhibitors. High-throughput screening (HTS) campaigns routinely employ these substrates to rapidly screen large compound libraries for potential inhibitors.
Workflow for Protease Inhibitor Discovery
VI. Quantitative Data Summary
The following tables summarize key quantitative data for a selection of proteases and their corresponding AMC-based substrates. These values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AMC | 10 | N/A | N/A |
| Thrombin | Boc-VPR-AMC | 61 | 53.8 | 1.0 x 10⁸ |
| Trypsin | Boc-QAR-AMC | 1.41 | 9.27 | 1.52 x 10⁵ |
| PmC11 Protease | Ac-VLTK-AMC | 20.4 | 3.3 | 1.6 x 10⁵ |
| UCH-L3 (DUB) | Ubiquitin-AMC | Diffusion-limited | N/A | > 10⁷ |
VII. Conclusion
AMC-based peptide substrates have revolutionized the study of proteases by providing a sensitive, continuous, and high-throughput method for measuring their activity. From fundamental kinetic studies to large-scale drug discovery screens, these fluorogenic probes have become an indispensable tool for researchers. The ongoing development of new peptide sequences and improved fluorophores, such as ACC, continues to expand the utility and sensitivity of these assays, promising further insights into the complex roles of proteases in health and disease.
References
- 1. Investigating thrombin-loaded fibrin in whole blood clot microfluidic assay via fluorogenic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bdbiosciences.com [bdbiosciences.com]
Methodological & Application
Application Note and Protocol: Chymotrypsin Activity Assay Using Ala-Ala-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin is a key serine protease involved in the digestion of proteins in the small intestine. It preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] The enzymatic activity of chymotrypsin is a critical parameter in various research areas, including digestive physiology, enzymology, and drug discovery, particularly in the screening of protease inhibitors.
This document provides a detailed protocol for a highly sensitive and continuous fluorometric assay for determining chymotrypsin activity. The assay utilizes the synthetic peptide substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC). The principle of the assay is based on the enzymatic cleavage of the amide bond between phenylalanine and AMC by chymotrypsin. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the resulting increase in fluorescence intensity is directly proportional to the chymotrypsin activity. The fluorescence of the released AMC can be monitored kinetically, providing a real-time measurement of enzyme activity.[2][3]
Principle of the Assay
The fluorogenic substrate, this compound, is essentially non-fluorescent. In the presence of chymotrypsin, the enzyme recognizes the phenylalanine residue and cleaves the peptide bond, liberating free AMC. The free AMC molecule is highly fluorescent, with an excitation maximum in the range of 360-380 nm and an emission maximum between 440-460 nm.[2][3] The rate of increase in fluorescence is measured over time and can be used to calculate the chymotrypsin activity.
Signaling Pathway Diagram
Caption: Enzymatic reaction of chymotrypsin with this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | |
| Enzyme | Chymotrypsin | |
| Product (Fluorophore) | 7-amino-4-methylcoumarin (AMC) | [2][3] |
| Excitation Wavelength | 360 - 380 nm | [2] |
| Emission Wavelength | 440 - 460 nm | [2] |
| Assay Format | 96-well plate, kinetic measurement | |
| Detection Limit | As low as 0.01 mU of Chymotrypsin | [4] |
Experimental Protocol
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
This compound (fluorogenic substrate)
-
7-amino-4-methylcoumarin (AMC) standard
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Calcium Chloride (CaCl2)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with kinetic measurement capabilities
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl containing 10 mM CaCl2. Adjust the pH to 8.0 at 25°C.
-
Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl. The concentration should be determined based on the specific activity of the enzyme lot. For a working solution, dilute the stock solution in assay buffer to the desired concentration (e.g., 0.1 - 1 µg/mL).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this solution at -20°C, protected from light.
-
Substrate Working Solution: Immediately before the assay, dilute the substrate stock solution in assay buffer to the desired final concentration. A typical starting concentration is 100 µM.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of AMC in anhydrous DMSO.
-
AMC Standard Curve Solutions: Prepare a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 nmol/well).[4]
Assay Procedure
-
Prepare the 96-well plate:
-
Standard Curve: Add 100 µL of each AMC standard curve solution to separate wells.
-
Blank (No Enzyme): Add 50 µL of assay buffer and 50 µL of substrate working solution.
-
Blank (No Substrate): Add 50 µL of chymotrypsin working solution and 50 µL of assay buffer.
-
Samples: Add 50 µL of the chymotrypsin working solution (or sample containing chymotrypsin) to each well.
-
-
Pre-incubate: Pre-incubate the plate at 25°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 50 µL of the substrate working solution to the sample and blank (no enzyme) wells to initiate the enzymatic reaction. The total volume in each well should be 100 µL.
-
Measure fluorescence: Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Read the fluorescence intensity every minute for at least 15-30 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Data Analysis
-
Plot the AMC Standard Curve: Subtract the fluorescence reading of the 0 AMC standard from all other standard readings. Plot the background-subtracted fluorescence values against the known concentrations of AMC to generate a standard curve. Determine the equation of the line (y = mx + c).
-
Calculate the Rate of Reaction: For each sample, determine the change in fluorescence intensity per minute (ΔF/min) from the linear portion of the kinetic curve.
-
Determine Chymotrypsin Activity: Use the standard curve to convert the ΔF/min to the amount of AMC produced per minute (nmol/min). One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific pH and temperature. The activity can be calculated using the following formula:
Activity (U/mL) = (nmol of AMC produced per min) / (Volume of enzyme in mL)
Experimental Workflow Diagram
Caption: A streamlined workflow for the chymotrypsin activity assay.
Conclusion
The this compound chymotrypsin assay is a robust, sensitive, and continuous method for determining enzyme activity. This protocol provides a detailed framework for researchers, scientists, and drug development professionals to accurately measure chymotrypsin activity in various samples. The use of a fluorogenic substrate allows for real-time monitoring of the enzymatic reaction, making it suitable for high-throughput screening of chymotrypsin inhibitors. Adherence to proper reagent preparation and data analysis procedures is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for 20S Proteasome Activity Assay Using Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the 26S proteasome, a pivotal component of the ubiquitin-proteasome system (UPS) responsible for the degradation of the majority of intracellular proteins in eukaryotic cells.[1] The UPS is fundamental in maintaining protein homeostasis and regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Consequently, dysregulation of proteasome activity is implicated in numerous pathologies, such as cancer and neurodegenerative diseases, rendering the proteasome a significant therapeutic target.[1]
These application notes provide a comprehensive protocol for measuring the in vitro activity of the 20S proteasome's chymotrypsin-like activity using the fluorogenic peptide substrate, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). While other substrates like Ala-Ala-Phe-AMC can also be utilized to measure chymotrypsin-like activity, Suc-LLVY-AMC is widely documented and validated for this purpose.[2][3] This assay serves as a fundamental tool for investigating proteasome function, screening for potential inhibitors, and characterizing the kinetic properties of novel compounds.
Principle of the Assay
The in vitro 20S proteasome activity assay is predicated on the enzymatic cleavage of a specific fluorogenic peptide substrate by the proteasome's active sites. The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[1][4][5][6] This assay employs a peptide sequence recognized by the chymotrypsin-like active site, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1] Upon cleavage of the peptide by the proteasome, AMC is liberated, leading to a quantifiable increase in fluorescence. The rate of AMC release is directly proportional to the proteasome's enzymatic activity.
Materials and Reagents
| Reagent/Material | Supplier and Catalog No. (Example) | Storage Temperature |
| Purified 20S Proteasome | R&D Systems, Cat# E-360 | -80°C |
| Suc-Leu-Leu-Val-Tyr-AMC | R&D Systems, Cat# S-280 | -20°C, protected from light |
| This compound | Sigma-Aldrich, Cat# A62037 | 2-8°C, protected from light |
| MG-132 (Proteasome Inhibitor) | Sigma-Aldrich, Cat# M7449 | -20°C |
| Lactacystin (Proteasome Inhibitor) | Chemicon, Part No. 90208 | -20°C |
| 7-Amino-4-methylcoumarin (AMC) Standard | Sigma-Aldrich, Cat# A9891 | -20°C, protected from light |
| 10X Assay Buffer | See composition below | 4°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich, Cat# D2650 | Room Temperature |
| Black, flat-bottom 96-well microplates | Corning, Cat# 3631 | Room Temperature |
| Fluorescence microplate reader | N/A | N/A |
10X Assay Buffer Composition:
-
500 mM HEPES, pH 7.6
-
10 mM EDTA
Note: For cell lysate preparations, a lysis buffer is required. A common lysis buffer consists of 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, and 1% Triton X-100.[7] The addition of 2 mM ATP to the lysis buffer can enhance the recovery of intact 26S proteasome.[7]
Experimental Protocols
A. Reagent Preparation
-
1X Assay Buffer: Prepare the 1X Assay Buffer by diluting the 10X Assay Buffer 1:10 with deionized water.
-
Substrate Stock Solution (10 mM): Dissolve the Suc-LLVY-AMC or this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C and protect from light.
-
AMC Standard Stock Solution (1 mM): Dissolve the AMC standard in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C and protect from light.
-
Inhibitor Stock Solution (e.g., 2.5 mM MG-132): Dissolve MG-132 in DMSO to a final concentration of 2.5 mM. Store in aliquots at -20°C.
-
20S Proteasome Working Solution: On the day of the experiment, thaw the purified 20S proteasome on ice and dilute to the desired concentration in 1X Assay Buffer. The final concentration in the assay is typically around 0.2 µg per well.[8]
B. AMC Standard Curve Generation
-
Prepare AMC dilutions: Perform a serial dilution of the AMC standard stock solution in 1X Assay Buffer to obtain concentrations ranging from 0 to 10 µM.
-
Plate setup: Add 100 µL of each AMC dilution to separate wells of a black 96-well plate. Include a blank well with 100 µL of 1X Assay Buffer.
-
Fluorescence measurement: Read the fluorescence at an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm.
-
Plot the standard curve: Plot the fluorescence intensity (RFU) against the AMC concentration (µM). This curve will be used to convert the kinetic assay data from RFU/min to µmol/min.
C. Proteasome Activity Assay with Purified 20S Proteasome
-
Plate setup: Add the following components to each well of a black 96-well plate. It is recommended to perform each condition in duplicate or triplicate.
| Component | Volume per well | Final Concentration |
| 1X Assay Buffer | Variable | N/A |
| 20S Proteasome Working Solution | 10 µL | 0.2 µ g/well |
| Inhibitor or Vehicle (DMSO) | 1 µL | Varies |
| Total Volume | 90 µL |
-
Pre-incubation: If using an inhibitor, add it to the appropriate wells and pre-incubate the plate at 37°C for 15-30 minutes. For wells without inhibitor, add the same volume of vehicle (e.g., DMSO).
-
Reaction initiation: Prepare a 20X substrate working solution (e.g., 200 µM) by diluting the 10 mM stock in 1X Assay Buffer. Initiate the reaction by adding 10 µL of the 20X substrate working solution to each well. The final substrate concentration will be 10 µM.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm for AMC-based substrates.[1]
D. Proteasome Activity Assay with Cell Lysates
-
Cell Lysis:
-
For adherent cells, wash with cold PBS, scrape, and pellet by centrifugation.
-
For suspension cells, pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 x 10^7 cells in 0.5 mL).[7]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[7]
-
Centrifuge at 15,000 rpm for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
Follow the same procedure as for the purified 20S proteasome, but substitute the purified enzyme with an appropriate amount of cell lysate (e.g., 20-50 µg of total protein per well).
-
It is crucial to include a control with a proteasome inhibitor (e.g., MG-132) to distinguish proteasome-specific activity from that of other proteases in the lysate.
-
Data Presentation and Analysis
The primary data will be the rate of increase in fluorescence over time.
-
Data Correction: Subtract the background fluorescence from a "no enzyme" control well from all other readings.
-
Calculation of Reaction Velocity: Plot the corrected relative fluorescence units (RFU) against time (minutes). The initial linear portion of this curve represents the initial reaction velocity (Vmax), which can be calculated as the slope (RFU/min).
-
Conversion to Molar Units: Use the AMC standard curve to convert the reaction velocity from RFU/min to pmol AMC/min.
-
Specific Activity Calculation: For purified enzyme, the specific activity can be expressed as pmol AMC/min/µg of proteasome. For cell lysates, it is typically expressed as pmol AMC/min/mg of total protein.
-
Inhibitor Analysis: For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control. IC50 values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Purified 20S Proteasome per well | 0.2 µg | [8] |
| Cell Lysate per well | 20-50 µg | [9] |
| Substrate Concentration (Suc-LLVY-AMC) | 10-100 µM | [10][11] |
| Inhibitor Concentration (MG-132) | 10-100 µM | [10][11] |
| Incubation Temperature | 37°C | [1][4] |
| Kinetic Reading Duration | 30-60 minutes | [1][4] |
| Excitation Wavelength (AMC) | 345-360 nm | [1][8] |
| Emission Wavelength (AMC) | 445-460 nm | [1][8] |
Visualizations
Signaling Pathway: Ubiquitin-Proteasome System
References
- 1. benchchem.com [benchchem.com]
- 2. Ala-Ala-Phe-7-amido-4-methylcoumarin proteasesubstrate 62037-41-6 [sigmaaldrich.com]
- 3. Suc-Ala-Ala-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Proteasome regulators: activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubpbio.com [ubpbio.com]
- 11. ubpbio.com [ubpbio.com]
Application Note: Preparation of Ala-Ala-Phe-AMC Stock Solution
Introduction
Ala-Ala-Phe-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) is a fluorogenic substrate used to assay the activity of chymotrypsin and other chymotrypsin-like proteases. The substrate consists of a tripeptide sequence (Ala-Ala-Phe) linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the peptide bond between Phenylalanine and AMC releases the free AMC fluorophore. The resulting fluorescence, which can be measured at an excitation/emission maximum of approximately 340-360 nm/440-460 nm, is directly proportional to the enzyme's activity.[1]
Proper preparation and storage of the this compound stock solution are critical for obtaining accurate, reliable, and reproducible results in enzymatic assays. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Parameter | Value | Reference(s) |
| Molecular Weight | 464.51 g/mol | |
| Empirical Formula | C₂₅H₂₈N₄O₅ | |
| Appearance | Powder | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Solubility | DMSO: ≥10 mg/mLEthanol: 20 mg/mLMethanol: 20-50 mg/mL | [1] |
| Recommended Stock Concentration | 10-100 mM in anhydrous DMSO | |
| Storage (Solid Powder) | 2-8°C or -20°C | |
| Storage (Stock Solution) | -20°C: up to 1 month-80°C: up to 6 months | [2][3][4] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Procedure
-
Equilibrate Reagent: Before opening, allow the vial of this compound powder to warm to room temperature. This prevents moisture from condensing on the powder, which can affect its stability.[2]
-
Calculate Solvent Volume: Determine the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM). Use the following formula:
Volume (µL) = [(Mass of powder (mg) / 464.51 ( g/mol )) / 10 (mmol/L)] * 1,000,000
Example: For 1 mg of powder to make a 10 mM solution: Volume = [(0.001 g / 464.51 g/mol ) / 0.010 mol/L] * 1,000,000 µL/L ≈ 21.5 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Close the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.[2] The solution should be clear and colorless to light yellow.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in light-protected (e.g., amber) or foil-wrapped microcentrifuge tubes.[2]
-
Storage: Store the aliquots in a tightly sealed container at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3][4] Always protect the solution from light.
Dilution to Working Concentration
For enzymatic assays, the stock solution must be diluted to a final working concentration in the appropriate assay buffer. The optimal working concentration can vary depending on the specific enzyme and assay conditions but typically ranges from 10 µM to 100 µM. Prepare fresh dilutions for each experiment and avoid storing diluted solutions.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the chemical and solvent.
-
Handle DMSO with care, as it can facilitate the absorption of substances through the skin.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
References
Application Notes and Protocols for the Ala-Ala-Phe-AMC Fluorogenic Protease Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) assay is a sensitive and continuous fluorometric method for the detection of chymotrypsin-like and tripeptidyl-peptidase II (TPP II) activity.[1][2] The substrate, AAF-AMC, is a non-fluorescent tripeptide sequence linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the phenylalanine residue and AMC by proteases with chymotrypsin-like specificity releases the highly fluorescent AMC molecule. The rate of AMC liberation, measured by its fluorescence, is directly proportional to the enzyme's activity. This assay is widely used for inhibitor screening, enzyme characterization, and studying protease activity in biological samples.
Principle of the Assay
The core of the assay lies in the enzymatic hydrolysis of the AAF-AMC substrate. In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by a protease, the free AMC is released, resulting in a significant increase in fluorescence. The fluorescence intensity can be monitored over time to determine the reaction kinetics.
Key Enzymes and Substrates
The AAF-AMC substrate is primarily recognized and cleaved by:
-
α-Chymotrypsin: A serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.
-
Tripeptidyl-Peptidase II (TPP II): A large, cytosolic serine exopeptidase that removes tripeptides from the N-terminus of longer peptides.[1]
Data Presentation
The following tables summarize the key quantitative data for the AAF-AMC assay, including recommended buffer compositions, substrate and enzyme concentrations, and kinetic parameters.
Table 1: Recommended Assay Buffer Compositions
| Enzyme Target | Buffer Component | Concentration | pH | Additional Components | Concentration | Reference |
| α-Chymotrypsin | Tris-HCl | 20 mM | 7.4 | TCEP | 5 mM | [3] |
| Tripeptidyl-Peptidase II | Tris-HCl | 50 mM | 7.5 | DTT | 1 mM | |
| Tripeptidyl-Peptidase I | Sodium Acetate (NaOAc) | 50 mM | 5.0 | NaCl | 100 mM | [4] |
Table 2: Typical Reagent Concentrations and Kinetic Parameters
| Parameter | Value | Enzyme | Notes | Reference |
| Substrate Concentration | ||||
| AAF-AMC | 71 µM | α-Chymotrypsin | - | [3] |
| AAF-AMC | 200 µM | Tripeptidyl-Peptidase I | - | [4] |
| Enzyme Concentration | ||||
| α-Chymotrypsin | 10 nM | - | - | [3] |
| Kinetic Parameters | ||||
| Km | 15 µM | α-Chymotrypsin | For Suc-Ala-Ala-Pro-Phe-AMC | [5] |
| kcat | 1.5 s⁻¹ | α-Chymotrypsin | For Suc-Ala-Ala-Pro-Phe-AMC | [5] |
| Fluorometric Detection | ||||
| Excitation Wavelength | 370-380 nm | - | For released AMC | [3][4] |
| Emission Wavelength | 460 nm | - | For released AMC | [3][4] |
Experimental Protocols
Protocol 1: α-Chymotrypsin Activity Assay
This protocol is adapted from a study investigating the hydrolysis of AAF-AMC by α-chymotrypsin.[3]
Materials:
-
α-Chymotrypsin stock solution
-
AAF-AMC substrate stock solution (in DMSO)
-
Assay Buffer: 20 mM Tris-HCl, 5 mM TCEP, pH 7.4
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare the Assay Buffer: Prepare a solution of 20 mM Tris-HCl with 5 mM TCEP and adjust the pH to 7.4.
-
Prepare Reagent Solutions:
-
Dilute the α-chymotrypsin stock solution in Assay Buffer to a final concentration of 20 nM (this will be further diluted to 10 nM in the final reaction).
-
Dilute the AAF-AMC stock solution in Assay Buffer to a final concentration of 142 µM (this will be further diluted to 71 µM in the final reaction).
-
-
Set up the Assay Plate:
-
Add 50 µL of the 20 nM α-chymotrypsin solution to each well.
-
Include control wells with 50 µL of Assay Buffer instead of the enzyme solution to measure background fluorescence.
-
-
Initiate the Reaction:
-
Add 50 µL of the 142 µM AAF-AMC solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorometric microplate reader pre-warmed to 25°C.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) with excitation at approximately 370 nm and emission at approximately 460 nm.[3]
-
-
Data Analysis:
-
Subtract the background fluorescence from the enzyme reaction fluorescence at each time point.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The activity of the enzyme can be calculated from a standard curve of free AMC.
-
Protocol 2: Tripeptidyl-Peptidase II (TPP II) Activity Assay
This protocol provides a general framework for measuring TPP II activity.
Materials:
-
TPP II enzyme or cell lysate containing TPP II
-
AAF-AMC substrate stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 1 mM DTT, pH 7.5
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare the Assay Buffer: Prepare a solution of 50 mM Tris-HCl with 1 mM DTT and adjust the pH to 7.5.
-
Prepare Reagent Solutions:
-
Prepare serial dilutions of the TPP II enzyme or cell lysate in Assay Buffer.
-
Dilute the AAF-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 50-100 µM).
-
-
Set up the Assay Plate:
-
Add 50 µL of the diluted TPP II enzyme or cell lysate to each well.
-
Include appropriate controls (e.g., buffer only, substrate only, and a known inhibitor of TPP II).
-
-
Initiate the Reaction:
-
Add 50 µL of the AAF-AMC solution to each well.
-
-
Measure Fluorescence:
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the reaction velocity and normalize to the amount of enzyme or protein in the lysate.
-
Visualizations
Enzymatic Cleavage of Ala-Ala-Phe-AMC
Enzymatic reaction of AAF-AMC.
Experimental Workflow for AAF-AMC Assay
References
Kinetic Analysis of α-Chymotrypsin with Fluorogenic Substrate Ala-Ala-Phe-AMC: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the kinetic analysis of bovine pancreatic α-chymotrypsin using the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC). This assay is a sensitive and continuous method for determining chymotrypsin activity and for screening potential inhibitors, which is of significant interest in drug development. The protocol covers the preparation of reagents, the experimental procedure for kinetic measurements, and the determination of key kinetic parameters, including the Michaelis-Menten constant (K_m) and the catalytic constant (k_cat).
Introduction
α-Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. The study of its kinetics is fundamental to understanding its enzymatic mechanism and for the development of inhibitors that could have therapeutic applications.
The substrate this compound is a synthetic peptide that, upon cleavage by chymotrypsin between the phenylalanine and the 7-amino-4-methylcoumarin (AMC) group, releases the highly fluorescent AMC molecule. The rate of AMC release, which can be monitored in real-time using a fluorometer, is directly proportional to the enzymatic activity of chymotrypsin. This continuous kinetic assay allows for the precise determination of Michaelis-Menten parameters.
Data Presentation
The following table summarizes the kinetic parameters for the hydrolysis of this compound by α-chymotrypsin under specific experimental conditions.
| Parameter | Value | Unit |
| Michaelis-Menten Constant (K_m) | 27.3 ± 2.1 | μM |
| Catalytic Constant (k_cat) | 0.122 ± 0.006 | s⁻¹ |
| Catalytic Efficiency (k_cat/K_m) | 4.5 x 10³ | M⁻¹s⁻¹ |
Table 1: Kinetic constants for α-chymotrypsin with this compound substrate.[1]
Signaling Pathway and Experimental Workflow
Catalytic Mechanism of α-Chymotrypsin
The hydrolysis of the peptide bond by α-chymotrypsin proceeds via a well-established "ping-pong" mechanism involving a catalytic triad of amino acids (Serine-195, Histidine-57, and Aspartate-102) in the enzyme's active site. The process involves the formation of a covalent acyl-enzyme intermediate.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the major steps involved in the kinetic analysis of α-chymotrypsin.
Experimental Protocols
Materials and Reagents
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)
-
This compound substrate (e.g., Sigma-Aldrich, A0456)
-
7-amino-4-methylcoumarin (AMC) standard (e.g., Sigma-Aldrich, A9891)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm
Preparation of Solutions
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0.
-
α-Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10 nM) in the assay buffer.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of AMC in DMSO. Store in aliquots at -20°C, protected from light.
Experimental Procedure
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in the assay buffer to generate a standard curve (e.g., 0, 0.5, 1, 2, 5, 10, 15, 20 μM).
-
Add 100 μL of each standard dilution to the wells of the 96-well plate in triplicate.
-
Measure the fluorescence at Ex/Em = 380/460 nm.
-
Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to obtain the slope. This will be used to convert the rate of fluorescence change to the rate of product formation.
-
-
Kinetic Assay:
-
Prepare a series of dilutions of the this compound substrate stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 40, 60, 80, 100 μM). It is recommended to use concentrations that bracket the expected K_m value.
-
Add 50 μL of each substrate dilution to the wells of the 96-well plate in triplicate.
-
Add 50 μL of the diluted α-chymotrypsin solution to each well to initiate the reaction. The final enzyme concentration should be constant across all wells.
-
Immediately place the plate in the fluorometric plate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 10-15 minutes) at Ex/Em = 380/460 nm.
-
Data Analysis
-
Calculate Initial Velocities:
-
For each substrate concentration, plot the fluorescence intensity versus time.
-
Determine the initial linear portion of the curve and calculate the slope (ΔFluorescence/Δtime). This is the initial velocity (V₀) in arbitrary fluorescence units per unit time.
-
Convert the initial velocities from fluorescence units to molar concentration per unit time (e.g., μM/s) using the slope from the AMC standard curve.
-
-
Determine Kinetic Parameters:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin): V₀ = (V_max * [S]) / (K_m + [S])
-
From the fit, determine the values for V_max (the maximum velocity) and K_m.
-
Calculate the catalytic constant (k_cat) using the following equation: k_cat = V_max / [E] where [E] is the final concentration of the enzyme in the assay.
-
Application in Drug Development
This kinetic assay protocol can be readily adapted for high-throughput screening of α-chymotrypsin inhibitors. By including a fixed concentration of a potential inhibitor in the reaction mixture, the inhibitory effect can be quantified by the reduction in the initial velocity of the reaction. This allows for the determination of the inhibitor's potency (e.g., IC₅₀) and the mechanism of inhibition (e.g., competitive, non-competitive) through further kinetic studies.
References
Application Notes and Protocols for High-Throughput Screening with Ala-Ala-Phe-AMC Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) is a valuable tool for high-throughput screening (HTS) of protease inhibitors. This tripeptide substrate is recognized and cleaved by proteases with chymotrypsin-like activity, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting increase in fluorescence provides a sensitive and quantitative measure of enzymatic activity, making it amenable to automated HTS formats.
This document provides detailed application notes and protocols for utilizing AAF-AMC in HTS campaigns to identify and characterize inhibitors of two key serine proteases: Chymotrypsin and Tripeptidyl Peptidase II (TPP2) .
Key Features of the AAF-AMC HTS Assay:
-
High Sensitivity: The release of the fluorescent AMC moiety allows for the detection of low levels of enzyme activity.
-
Continuous Kinetic Measurement: The assay can be performed in a kinetic mode, allowing for the real-time monitoring of enzyme inhibition.
-
Suitability for HTS: The simple mix-and-read format is easily adaptable to 384-well and 1536-well plate formats for screening large compound libraries.
-
Broad Applicability: While a substrate for chymotrypsin, AAF-AMC is also effectively cleaved by other proteases such as TPP2, enabling screening against multiple targets.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from HTS assays utilizing AMC-based substrates for Chymotrypsin and TPP2. IC50 values are highly dependent on specific assay conditions (e.g., enzyme and substrate concentrations, buffer composition, and incubation time).
Table 1: Inhibitor Potency (IC50) against Chymotrypsin
| Compound | Substrate Used | IC50 | Notes |
| Chymostatin | Suc-AAPF-AMC | 0.8 nM | A well-characterized, potent inhibitor of chymotrypsin. |
| Benzimidazole Derivative | N/A | 14.8 µM | Example of a small molecule inhibitor identified through screening.[2] |
Table 2: Inhibitor Potency (IC50) against Tripeptidyl Peptidase II (TPP2)
| Compound | Substrate Used | IC50 | Species/System |
| Butabindide | AAF-AMC | 27 ± 7 nM | Purified human TPP2.[3] |
Table 3: Typical HTS Assay Parameters and Quality Metrics
| Parameter | Value | Reference |
| Z'-Factor | > 0.5 | An indicator of a high-quality, robust assay suitable for HTS. |
Signaling Pathways
Understanding the biological context of the target protease is crucial for drug discovery. Below are diagrams of signaling pathways involving Chymotrypsin and TPP2.
Chymotrypsin and Protease-Activated Receptor (PAR) Signaling
Chymotrypsin, in addition to its digestive role, can act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells. This can trigger intracellular signaling cascades, such as the activation of the ERK1/2 pathway, influencing gut homeostasis.[4][5]
References
Application Notes and Protocols for Measuring Tripeptidyl Peptidase II (TPP2) Activity using Ala-Ala-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptidyl Peptidase II (TPP2) is a large, complex serine exopeptidase that plays a critical role in the final stages of intracellular protein degradation. It sequentially removes tripeptides from the N-terminus of longer peptides generated by the proteasome. This activity is essential for maintaining cellular homeostasis, and its dysregulation has been implicated in various diseases. The fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) provides a sensitive and specific means to measure TPP2 activity. Upon cleavage by TPP2, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, which can be quantified to determine enzymatic activity.[1][2] These application notes provide detailed protocols for measuring TPP2 activity in both purified enzyme preparations and cell lysates.
Principle of the Assay
The assay is based on the enzymatic cleavage of the non-fluorescent substrate this compound by TPP2. The cleavage releases the free AMC fluorophore, which results in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the TPP2 activity in the sample. The fluorescence is typically measured using an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.[1][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the TPP2 activity assay.
Table 1: Reagent and Assay Parameters
| Parameter | Value | Reference |
| Substrate | This compound | [1][2] |
| Enzyme | Tripeptidyl Peptidase II (TPP2) | [1][2] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5, 1 mM DTT | [1] |
| Excitation Wavelength | ~380 nm | [1] |
| Emission Wavelength | ~460 nm | [1] |
| Incubation Temperature | 37°C | [1] |
| Purified TPP2 Concentration | 1-5 nM (final concentration) | [1] |
| This compound Concentration | 10-50 µM (final concentration) | [1] |
| Cell Lysate Protein Concentration | 20-50 µg per well | [1] |
Table 2: Kinetic Parameters of TPP2
| Parameter | Value | Notes |
| Km for this compound | To be determined experimentally | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). |
| Vmax | To be determined experimentally | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. |
| kcat | To be determined experimentally | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. |
Note: Specific kinetic parameters for TPP2 with this compound should be determined experimentally for each specific assay condition and enzyme source.
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1. Assay Buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Dissolve the appropriate amount of Tris base in deionized water.
-
Adjust the pH to 7.5 with HCl.
-
Add Dithiothreitol (DTT) to a final concentration of 1 mM just before use.
-
Store the buffer at 4°C.
1.2. This compound Substrate Stock Solution (10 mM)
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
1.3. 7-Amino-4-methylcoumarin (AMC) Standard Stock Solution (10 mM)
-
Dissolve AMC powder in DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light.
Protocol 2: Preparation of Cell Lysates for TPP2 Activity Measurement
This protocol describes the preparation of cell lysates using a non-denaturing lysis buffer to maintain TPP2 activity.
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer with ice-cold PBS, then scrape the cells in fresh ice-cold PBS.
-
For suspension cells, centrifuge the cell culture to pellet the cells and wash the pellet with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100).[5]
-
Supplement the lysis buffer with a protease inhibitor cocktail immediately before use to prevent degradation of TPP2.
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.[5]
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Carefully collect the supernatant, which contains the soluble proteins including TPP2.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method such as the BCA assay.
-
Store the lysate in aliquots at -80°C until use.
-
Protocol 3: AMC Standard Curve Generation
This protocol is essential for converting the fluorescence readings from the assay into the amount of product formed.
-
Prepare a 100 µM AMC working solution by diluting the 10 mM AMC stock solution in Assay Buffer.
-
Perform serial dilutions of the 100 µM AMC working solution in Assay Buffer to prepare standards ranging from 0 to 20 µM.
-
Add 100 µL of each standard dilution in triplicate to the wells of a black 96-well plate.
-
Include a blank control containing 100 µL of Assay Buffer only.
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Subtract the average fluorescence of the blank from all standard readings.
-
Plot the background-subtracted fluorescence values against the corresponding AMC concentrations to generate a standard curve.
Protocol 4: TPP2 Activity Assay
4.1. Assay with Purified TPP2 Enzyme
-
Prepare the reaction mixture in a black 96-well plate. For each reaction, add:
-
50 µL of Assay Buffer.
-
25 µL of purified TPP2 enzyme diluted in Assay Buffer (to a final concentration of 1-5 nM).[1]
-
-
Include control wells:
-
Blank: 75 µL of Assay Buffer (no enzyme).
-
Positive Control: A known active TPP2 preparation.
-
Negative Control (optional): TPP2 pre-incubated with a known inhibitor.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.[1]
-
Initiate the reaction by adding 25 µL of this compound substrate solution (diluted in Assay Buffer to a final concentration of 10-50 µM) to all wells.[1]
-
Immediately measure the fluorescence in a microplate reader pre-warmed to 37°C. Record readings every 1-2 minutes for 30-60 minutes.[1]
4.2. Assay with Cell Lysates
-
Prepare the reaction mixture in a black 96-well plate. For each reaction, add:
-
A volume of cell lysate containing 20-50 µg of total protein.[1]
-
Adjust the total volume to 75 µL with Assay Buffer.
-
-
Include control wells:
-
Blank: 75 µL of lysis buffer (no cell lysate).
-
Negative Control: Cell lysate from a known TPP2-deficient cell line or lysate treated with a TPP2 inhibitor.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of this compound substrate solution (diluted in Assay Buffer to a final concentration of 10-50 µM).
-
Immediately measure the fluorescence as described in section 4.1.
Data Analysis
-
Calculate the rate of reaction (initial velocity) by determining the slope of the linear portion of the fluorescence versus time plot for each sample.
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using the slope of the AMC standard curve.
-
Normalize the TPP2 activity to the amount of protein in each cell lysate sample (e.g., pmol of AMC/min/mg of protein).
Visualizations
Caption: Enzymatic cleavage of this compound by TPP2.
Caption: Experimental workflow for the TPP2 activity assay.
References
Application Notes and Protocols for In-Gel Protease Activity Assay with Ala-Ala-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in-gel protease activity assay using the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC). This method is particularly useful for the detection and characterization of proteases with chymotrypsin-like activity directly within a polyacrylamide gel matrix.
Introduction
In-gel zymography is a powerful technique that allows for the determination of protease activity and approximate molecular weight. This method involves the separation of proteins under native or denaturing conditions, followed by the detection of enzymatic activity in situ. The use of fluorogenic substrates, such as this compound, offers a highly sensitive alternative to traditional protein-substrate zymography. This compound is a substrate for chymotrypsin and tripeptidyl peptidase II.[1][2] Upon cleavage by the target protease, the fluorescent 7-amino-4-methylcoumarin (AMC) group is released, producing a fluorescent signal that can be visualized and quantified. This assay is valuable for screening protease inhibitors, studying enzyme activation, and analyzing protease activity in complex biological samples.
Principle of the Assay
The in-gel protease activity assay with this compound is based on the enzymatic cleavage of the peptide substrate, leading to the release of the fluorophore AMC. When attached to the peptide, the fluorescence of AMC is quenched. Upon hydrolysis of the amide bond between the phenylalanine residue and AMC by a protease, the highly fluorescent AMC molecule is liberated. The intensity of the fluorescence is directly proportional to the enzymatic activity. The assay can be performed by either copolymerizing the substrate into the polyacrylamide gel or by incubating the gel in a solution containing the substrate post-electrophoresis. The latter method, an overlay technique, is often preferred to avoid potential alteration of the substrate during polymerization.
Core Applications
-
Screening for Protease Inhibitors: Rapidly assess the efficacy of potential drug candidates in inhibiting target proteases.
-
Characterization of Protease Activity: Determine the presence and relative activity of specific proteases in cell lysates, tissue extracts, and other biological fluids.
-
Enzyme Activation Studies: Monitor the conversion of zymogens to their active forms.
-
Drug Discovery and Development: A valuable tool in the preclinical phase for evaluating the mechanism of action of new therapeutic agents targeting proteases.
Experimental Protocols
This protocol is adapted from fluorescent zymogram techniques and tailored for the use of this compound for detecting chymotrypsin-like activity.[3][4]
Materials and Reagents
-
This compound substrate: (e.g., from Sigma-Aldrich, Bachem)
-
Protein samples: (e.g., cell lysates, tissue extracts, purified enzyme)
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl
-
Sodium dodecyl sulfate (SDS) (for denaturing gels)
-
Glycerol
-
Bromophenol blue
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Triton X-100
-
Calcium Chloride (CaCl₂)
-
Zinc Chloride (ZnCl₂) (optional, depending on the protease)
-
Dimethyl sulfoxide (DMSO)
-
UV transilluminator or a gel documentation system with UV capability
Protocol 1: In-Gel Activity Assay using Substrate Overlay
This protocol describes a denaturing SDS-PAGE followed by a renaturation and activity detection step. For a native gel, omit SDS from all buffers and do not heat the samples.
1. Sample Preparation:
- Mix protein samples with non-reducing sample buffer (e.g., 62.5 mM Tris-HCl, pH 6.8, 2% (w/v) SDS, 10% (v/v) glycerol, 0.01% (w/v) bromophenol blue). Do not add reducing agents like β-mercaptoethanol or DTT, and do not heat the samples, as this will irreversibly denature the proteases.
- Load 10-20 µg of total protein per lane.
2. SDS-PAGE:
- Prepare a standard separating polyacrylamide gel (e.g., 10-12%). A stacking gel (e.g., 4%) is also recommended for better resolution.
- Run the gel in 1X Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
3. Protease Renaturation:
- After electrophoresis, carefully remove the gel from the glass plates.
- Wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2.5% (v/v) Triton X-100) at room temperature with gentle agitation. This step removes the SDS and allows the proteases to refold.
4. Enzyme Incubation and Activity Detection:
- Prepare the reaction buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂ (optional).
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the this compound stock solution into the reaction buffer to a final concentration of 50-200 µM. Note: The optimal concentration should be determined empirically.
- Incubate the gel in the substrate-containing reaction buffer for 30-60 minutes at 37°C in the dark. The incubation time may need to be optimized.
5. Visualization and Quantification:
- After incubation, briefly rinse the gel with distilled water.
- Visualize the fluorescent bands on a UV transilluminator (excitation ~360-380 nm, emission ~440-460 nm).
- Capture the image using a gel documentation system.
- Quantify the fluorescence intensity of the bands using image analysis software (e.g., ImageJ). The intensity of the band is proportional to the protease activity.
Protocol 2: In-Gel Activity Assay with Substrate Copolymerized in the Gel
1. Gel Preparation:
- Prepare the separating gel solution as usual but just before adding APS and TEMED, add the this compound substrate to a final concentration of 50-200 µM from a concentrated stock in DMSO. Mix gently but thoroughly.
- Immediately pour the gel and allow it to polymerize.
- Prepare and pour the stacking gel (without the substrate).
2. Electrophoresis:
- Prepare and load samples as described in Protocol 1.
- Run the electrophoresis under the same conditions.
3. Activity Development and Visualization:
- After electrophoresis, wash the gel in renaturation buffer as described in Protocol 1 to remove SDS.
- Incubate the gel in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂) for 1-4 hours at 37°C in the dark.
- Visualize and quantify the fluorescent bands as described in Protocol 1.
Data Presentation
Quantitative analysis of in-gel protease activity can be performed by measuring the fluorescence intensity of the bands. The data can be presented in a tabular format for easy comparison. Below is an example of how to present such data.
Table 1: Densitometric Analysis of In-Gel Chymotrypsin Activity with this compound
| Sample ID | Treatment | Protease Concentration (ng) | Relative Fluorescence Intensity (Arbitrary Units) | % Inhibition (vs. Control) |
| 1 | Control (No Inhibitor) | 10 | 15,234 ± 850 | 0% |
| 2 | Control (No Inhibitor) | 20 | 29,876 ± 1,230 | 0% |
| 3 | Inhibitor A (10 µM) | 20 | 14,567 ± 980 | 51.2% |
| 4 | Inhibitor B (10 µM) | 20 | 3,102 ± 450 | 89.6% |
| 5 | Vehicle Control | 20 | 29,550 ± 1,150 | 1.1% |
Note: The data presented in this table is for illustrative purposes only and represents the type of quantitative results that can be obtained from this assay.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in-gel protease activity assay using the substrate overlay method.
Caption: Experimental workflow for the in-gel protease activity assay.
Signaling Pathway
Chymotrypsin can activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor, leading to downstream signaling cascades involved in inflammation and other cellular responses.[5]
Caption: Chymotrypsin activation of the PAR2 signaling pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| No fluorescent signal | Inactive enzyme | Ensure samples were not boiled or exposed to reducing agents. Use fresh samples. |
| Incorrect buffer pH or composition | Optimize the pH and ionic strength of the incubation buffer for your specific protease. | |
| Substrate degradation | Prepare fresh substrate solution for each experiment. Protect from light. | |
| High background fluorescence | Insufficient washing | Increase the duration and/or number of washes after electrophoresis. |
| Substrate concentration too high | Titrate the substrate concentration to find the optimal signal-to-noise ratio. | |
| Diffuse or smeared bands | Protein overloading | Reduce the amount of protein loaded onto the gel. |
| Incomplete renaturation | Ensure thorough washing with Triton X-100 to remove all SDS. |
Conclusion
The in-gel protease activity assay using this compound is a sensitive and specific method for the detection of chymotrypsin-like proteases. It provides valuable information on enzyme activity and molecular weight, making it a versatile tool for basic research and drug development. Careful optimization of the protocol, particularly the substrate concentration and incubation time, is crucial for obtaining reliable and reproducible results.
References
- 1. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Protease Assays Using Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, including apoptosis, tissue remodeling, and immune responses. The dysregulation of protease activity is a hallmark of numerous diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention. Cell-based protease assays using fluorogenic substrates offer a powerful and sensitive method for studying protease activity directly within the complex environment of a living cell or in cell lysates.[1][2][3][4] These assays are indispensable tools in basic research and drug discovery for identifying and characterizing protease inhibitors, elucidating cellular signaling pathways, and screening for potential drug candidates.[2][4][5][6]
This document provides detailed application notes and protocols for performing cell-based protease assays using fluorogenic substrates, with a focus on key protease families: caspases, matrix metalloproteinases (MMPs), and granzymes.
Principle of the Assay
Fluorogenic protease assays utilize synthetic peptide substrates that are specifically recognized and cleaved by the protease of interest.[1][7] These substrates are chemically modified with a fluorophore and, in many cases, a quencher molecule. In their intact state, the fluorescence of the substrate is minimal. Upon cleavage by an active protease, the fluorophore is liberated from the quencher or undergoes a conformational change that results in a significant increase in fluorescence intensity.[1][7] This change in fluorescence can be measured in real-time or at a specific endpoint and is directly proportional to the activity of the target protease.[7][8]
There are two primary types of fluorogenic substrates used in these assays:
-
Single-Fluorophore Substrates: These substrates consist of a peptide sequence linked to a single fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).[1][7] The linkage to the peptide quenches the fluorophore's signal. Proteolytic cleavage releases the free fluorophore, leading to a dramatic increase in fluorescence.[7]
-
FRET-Based Substrates: Förster (or Fluorescence) Resonance Energy Transfer (FRET) substrates incorporate a fluorescent donor and a quencher moiety at opposite ends of the peptide sequence.[9][10] When the substrate is intact, the quencher absorbs the energy emitted by the donor, resulting in low fluorescence.[9][10] Cleavage of the peptide separates the donor and quencher, disrupting FRET and leading to a measurable increase in the donor's fluorescence.[9][10]
Featured Protease Families and Fluorogenic Substrates
The choice of fluorogenic substrate is critical for the specificity and sensitivity of the assay. Below is a summary of commonly used fluorogenic substrates for key protease families.
| Protease Family | Target Protease(s) | Substrate Sequence | Fluorophore/Quencher | Excitation (nm) | Emission (nm) |
| Caspases | Caspase-3, Caspase-7 | Ac-DEVD-AMC | AMC | 380 | 420-460 |
| Caspase-3, Caspase-7 | Ac-DEVD-AFC | AFC | 400 | 505 | |
| Caspase-8 | Z-IETD-AFC | AFC | 400 | 505 | |
| Caspase-9 | Ac-LEHD-AFC | AFC | 400 | 505 | |
| Matrix Metalloproteinases (MMPs) | Broad-spectrum MMPs | TNO211 | EDANS/Dabcyl | 340 | 490 |
| MMP-1, -3, -7, -8, -9, -11, -12, -13, -14, ADAM9 | Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(NMA)-NH2 | NMA/Dnp | 360 | 455 | |
| Granzymes | Granzyme B | Ac-IEPD-AFC | AFC | 380 | 500 |
| Granzyme B, Caspase-8 | Z-IETD-AFC | AFC | 400 | 505 | |
| Cathepsins | Cathepsin B | Ac-RR-AFC | AFC | 400 | 505 |
| Cathepsin L | (z-FR)2-Cresyl Violet | Cresyl Violet | 550-590 | >610 |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways for apoptosis (caspase-mediated), and cytotoxic T-cell-mediated cell death (Granzyme B pathway).
References
- 1. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. research.monash.edu [research.monash.edu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Ala-Ala-Phe-AMC Assay Troubleshooting
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low signal issues in Ala-Ala-Phe-AMC (AAF-AMC) assays. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my fluorescence signal weak or indistinguishable from the background?
A low or absent signal in your AAF-AMC assay can stem from several factors related to reagents, assay conditions, or instrument settings. Below is a systematic guide to pinpointing and resolving the issue.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low signal in AAF-AMC assays.
Issue 1: Problems with Reagents
Q2: How can I be sure my enzyme is active?
Low enzyme activity is a primary cause of weak signals.[1]
-
Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[1] Always keep the enzyme on ice during experiment preparation.[1]
-
Enzyme Concentration: The enzyme concentration might be too low. It's crucial to determine the optimal concentration by performing an enzyme titration.[2][3] This will also help ensure that the reaction rate is linear over the desired time course.[4]
Q3: Could the AAF-AMC substrate be the issue?
Yes, substrate integrity and concentration are critical.
-
Preparation and Storage: The AAF-AMC substrate should be dissolved in an appropriate solvent like DMSO to make a stock solution and stored protected from light at -20°C or -80°C.[5][6] It is recommended to prepare fresh working solutions for each experiment to avoid degradation.[5] Repeated freeze-thaw cycles of the stock solution should be avoided.[5]
-
Substrate Concentration: While a common starting concentration is 100 µM, this may not be optimal for every enzyme.[1] It's beneficial to titrate the substrate to find the concentration that maximizes the signal-to-background ratio without causing substrate inhibition.[1] The substrate concentration should ideally be at or above the Michaelis constant (Km) for the enzyme.[3]
Issue 2: Suboptimal Assay Conditions
Q4: How do pH and temperature affect my assay?
Enzymatic reactions are highly sensitive to pH and temperature.[1][7][8]
-
pH: The assay buffer's pH must be optimal for your specific protease.[1] Most proteasome activity assays, for example, use a Tris-HCl based buffer at a pH of around 7.5-8.0.[5]
-
Temperature: Most enzyme assays are performed at a constant temperature, typically between 25°C and 37°C.[9] Ensure your plate and reagents have equilibrated to the reaction temperature before starting the assay to avoid temperature gradients.[1]
Q5: My signal is not increasing over time. What does this mean?
A static signal suggests that the reaction is not proceeding or has stopped prematurely.
-
Insufficient Incubation Time: The incubation time may be too short to generate a detectable signal.[5] A time-course experiment is essential to determine the linear range of the reaction, where the rate of product formation is constant.[5][9]
-
Presence of Inhibitors: Your sample may contain endogenous or exogenous protease inhibitors.[1][5] Consider diluting your sample to reduce the concentration of potential inhibitors.
Issue 3: Incorrect Instrument Settings
Q6: What are the correct instrument settings for detecting AMC?
Incorrect settings on the fluorescence plate reader will lead to poor signal detection.
-
Wavelengths: For the released 7-amino-4-methylcoumarin (AMC) fluorophore, the excitation wavelength should be in the range of 340-380 nm and the emission wavelength in the range of 440-460 nm.[5]
-
Gain/Sensitivity: The gain or sensitivity setting on the plate reader may be too low.[5] Optimize this setting to sufficiently amplify the signal without saturating the detector.[1]
-
Plate Type: Use black microplates for fluorescence measurements to minimize background and crosstalk between wells.[6][10]
Data Presentation
Table 1: Typical Concentration Ranges for AAF-AMC Assay Components
| Component | Stock Concentration | Working Concentration | Key Considerations |
| Enzyme | Varies (e.g., 1 mg/mL) | Titrate to find optimal | Should be in the linear range of the assay.[11] |
| AAF-AMC Substrate | 10-100 mM in DMSO | 10-100 µM | Optimal concentration should be determined empirically.[9] |
| Assay Buffer | 5-10X concentrate | 1X | pH and composition are critical for enzyme activity.[1] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Low Signal | Inactive enzyme | Use a fresh aliquot of enzyme; avoid repeated freeze-thaw cycles.[1] |
| Degraded substrate | Prepare fresh substrate solution from a properly stored stock.[5] | |
| Suboptimal enzyme/substrate concentration | Perform titrations to find optimal concentrations.[1][2] | |
| Incorrect assay conditions (pH, temp) | Optimize buffer pH and ensure consistent temperature.[1][8] | |
| Incorrect instrument settings | Verify excitation/emission wavelengths and optimize gain.[5] | |
| High Background | Substrate auto-hydrolysis | Run a "no-enzyme" control; prepare substrate fresh.[5] |
| Sample autofluorescence | Run a "sample only" control (without substrate).[5] | |
| High Variability | Pipetting errors | Use calibrated pipettes and master mixes.[1] |
| Incomplete mixing | Ensure thorough but gentle mixing in wells.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Enzyme Concentration
-
Prepare Reagents: Prepare a serial dilution of your enzyme in the assay buffer.
-
Set up the Assay: In a black 96-well plate, add a constant, non-limiting concentration of the AAF-AMC substrate to each well.
-
Initiate the Reaction: Add the different concentrations of the enzyme to initiate the reaction.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed fluorometer and measure the fluorescence kinetically over a set period (e.g., 60 minutes) with readings every 1-5 minutes.
-
Analyze Data: Plot the initial reaction velocity (the linear portion of the fluorescence increase over time) against the enzyme concentration. The optimal concentration will be within the linear range of this plot.[11]
Protocol 2: Performing a Time-Course Experiment
-
Prepare Reagents: Use the optimal enzyme and substrate concentrations determined previously.
-
Set up the Assay: Add the enzyme and assay buffer to the wells of a black 96-well plate.
-
Initiate the Reaction: Add the AAF-AMC substrate to all wells to start the reaction.
-
Measure Fluorescence: Immediately measure the fluorescence intensity kinetically for an extended period (e.g., 1-2 hours), taking readings at regular intervals.
-
Analyze Data: Plot the fluorescence intensity versus time. The linear range is the period during which the fluorescence increases at a constant rate.[5] Subsequent experiments should have an endpoint within this linear range.
Signaling Pathway and Experimental Workflow Diagrams
Enzymatic Reaction Pathway
Caption: The enzymatic cleavage of AAF-AMC by a protease releases fluorescent AMC.
Assay Control Relationship Diagram
Caption: Logical relationships of controls for accurate determination of enzymatic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of pH and temperature on the stability and enzymatic activity of prostatic acid phosphatase. Studies on the optimization of a continuous monitored determination of acid phosphatase, II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
High background fluorescence with Ala-Ala-Phe-AMC
Welcome to the Technical Support Center for Ala-Ala-Phe-AMC based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments with this fluorogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorescence-based method used to measure the activity of certain proteases, such as chymotrypsin and tripeptidyl peptidase II. The substrate, Ala-Ala-Phe-7-amido-4-methylcoumarin, consists of a tripeptide sequence (Ala-Ala-Phe) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Initially, the AMC molecule's fluorescence is quenched by the attached peptide. When a protease cleaves the peptide bond between Phenylalanine (Phe) and AMC, the free AMC is released, which then fluoresces strongly upon excitation. The rate of the increase in fluorescence is directly proportional to the protease activity.
Q2: What are the typical excitation and emission wavelengths for released AMC?
The free AMC fluorophore is typically excited at a wavelength range of 340-380 nm, and its emission is measured at a wavelength range of 440-460 nm.[1] It is crucial to use the correct filter settings on your fluorescence plate reader to ensure optimal signal detection.
Q3: Why is my background fluorescence high in the "no enzyme" control wells?
High background fluorescence in the absence of an enzyme can be caused by several factors, which will reduce the signal-to-noise ratio of the assay. The most common causes are:
-
Substrate Instability: The this compound substrate may undergo spontaneous hydrolysis, especially if the assay buffer has an inappropriate pH or if the substrate is exposed to light for extended periods.[2]
-
Autofluorescence of Test Compounds: If you are screening for inhibitors, the test compounds themselves may be fluorescent at the excitation and emission wavelengths of AMC, leading to a false-positive signal.[2][3]
-
Contaminated Reagents or Buffers: Components in your media, buffers, or water may have inherent fluorescent properties.[2]
-
Microplate Issues: Certain types of microplates can contribute to background fluorescence. It is recommended to use black, non-binding plates to minimize this.[2]
Q4: How should I store the this compound substrate?
To ensure the stability of the this compound substrate, it should be stored correctly. As a powder, it is typically stored at 2-8°C. Once dissolved in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles which can lead to substrate degradation.[4]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the quality of your data by masking the true enzymatic signal. Below is a systematic approach to identify and resolve the root cause of this issue.
Problem: High Fluorescence Signal in "Substrate Only" Control
If you observe a high signal in wells containing only the assay buffer and the this compound substrate, it suggests an issue with the substrate itself or the buffer components.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Substrate Degradation | 1. Prepare fresh this compound solution for each experiment.[4] 2. Ensure the powdered substrate and stock solutions are stored correctly (see FAQ Q4).[4] 3. Protect the substrate from light at all stages of the experiment. |
| Contaminated Buffer or Reagents | 1. Prepare fresh assay buffer using high-purity water and reagents. 2. Test the fluorescence of individual buffer components to identify the source of contamination. |
| Inappropriate Buffer pH | 1. Verify the pH of your assay buffer. The optimal pH can be enzyme-dependent.[5] 2. Perform a pH profile for your enzyme to determine the optimal pH for its activity and substrate stability.[5] |
Problem: High Fluorescence Signal in "Compound Only" Control
When screening for inhibitors, it is crucial to test for the intrinsic fluorescence of your test compounds.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence | 1. Run a "compound only" control by adding your test compound to the assay buffer without the enzyme or substrate.[2][3] 2. Measure the fluorescence at the same wavelengths used for AMC detection. 3. If the compound is autofluorescent, subtract the signal from the "compound only" control from your experimental wells.[3] |
Experimental Protocols
Below are detailed protocols for a standard this compound assay and for troubleshooting potential interferences.
Standard this compound Enzyme Activity Assay
This protocol provides a general framework for measuring protease activity. Optimal conditions, such as enzyme and substrate concentrations, and incubation time, should be determined empirically for each specific enzyme.
Materials:
-
This compound substrate
-
Enzyme of interest
-
Assay Buffer (e.g., Tris or HEPES buffer at the optimal pH for the enzyme)
-
DMSO (for dissolving the substrate)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C or -80°C.
-
Prepare Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Prepare Enzyme Solution: Dilute the enzyme in assay buffer to the desired concentration (e.g., 2X the final assay concentration).
-
Assay Setup:
-
Add 50 µL of the enzyme solution to the wells of the black 96-well plate.
-
Include "no enzyme" control wells with 50 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
Protocol for Assessing Compound Autofluorescence
This protocol is essential for identifying false positives during inhibitor screening.
Materials:
-
Test compounds
-
Assay Buffer
-
DMSO (for dissolving compounds)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Compound Solutions: Prepare serial dilutions of your test compounds in assay buffer at the same concentrations that will be used in the enzyme assay. Include a "vehicle only" control (e.g., DMSO in assay buffer).
-
Plate Setup: Add the compound dilutions to the wells of the black 96-well plate.
-
Measure Fluorescence: Measure the fluorescence intensity at the same excitation and emission wavelengths used for the this compound assay.
-
Data Analysis: A high fluorescence reading in the presence of the compound indicates autofluorescence. This background signal should be subtracted from the data obtained in the enzyme activity assay.[3]
Protocol for Evaluating Substrate Stability
This protocol helps determine if high background fluorescence is due to the spontaneous breakdown of the this compound substrate.
Materials:
-
This compound
-
Assay Buffer
-
DMSO
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Substrate Solution: Prepare the this compound working solution in assay buffer at the same concentration used in your enzyme assay.
-
Plate Setup: Add the substrate solution to multiple wells of the black 96-well plate.
-
Incubation and Measurement: Incubate the plate at your assay temperature (e.g., 37°C) and measure the fluorescence at regular intervals over a prolonged period (e.g., 1-2 hours).
-
Data Analysis: A significant increase in fluorescence over time in the absence of any enzyme indicates that the substrate is unstable under the current assay conditions.
Data Presentation
Table 1: Key Parameters for this compound Assays
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength | 340-380 nm | Optimal for free AMC.[1] |
| Emission Wavelength | 440-460 nm | Optimal for free AMC.[1] |
| Substrate Stock Concentration | 10 mM in DMSO | Store in aliquots at -20°C or -80°C. |
| Final Substrate Concentration | 10-100 µM | Should be optimized for the specific enzyme, ideally around the Km value. |
| Plate Type | Black, opaque-walled plates | Minimizes background fluorescence and well-to-well crosstalk.[2] |
| Assay Temperature | 25-37°C | Enzyme-dependent, should be kept constant.[6] |
| Assay Buffer | Tris, HEPES | pH should be optimized for the specific enzyme.[5] |
Visualizations
Caption: General experimental workflow for an this compound protease assay.
Caption: Troubleshooting workflow for high background fluorescence in this compound assays.
References
Optimizing substrate concentration for Ala-Ala-Phe-AMC assay
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing substrate concentration for the Ala-Ala-Phe-AMC (N-Succinyl-L-alanyl-L-alanyl-L-phenylalanyl-7-amido-4-methylcoumarin) assay. This fluorogenic substrate is commonly used for the sensitive detection of chymotrypsin and chymotrypsin-like protease activity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the optimization of the this compound assay.
Q1: What is the optimal concentration of this compound to use in my assay?
A1: The optimal substrate concentration is not a single value but is dependent on the specific enzyme and experimental conditions. It is crucial to determine the Michaelis-Menten constant (K_m) for your enzyme with this compound. The K_m is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). For accurate kinetic studies, it is recommended to use a substrate concentration around the K_m value. For endpoint assays, a substrate concentration of 2-5 times the K_m is often used to ensure the reaction rate is not limited by the substrate.
Q2: How do I determine the Michaelis-Menten constant (K_m)?
A2: The K_m is determined experimentally by performing a substrate titration. This involves measuring the initial reaction velocity at a range of this compound concentrations while keeping the enzyme concentration constant. The data is then plotted as reaction velocity versus substrate concentration, and the K_m is calculated from the resulting hyperbolic curve. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q3: My background fluorescence is very high, even in the wells without any enzyme. What could be the cause?
A3: High background fluorescence can be caused by several factors:
-
Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze, releasing the fluorescent AMC molecule. This is more likely to occur with improper storage or handling. Always prepare fresh substrate solutions and protect them from light.
-
Contaminated Reagents: Buffers, water, or other reagents may contain fluorescent contaminants. Use high-purity reagents and sterile, nuclease-free water.
-
Assay Plate: Some microplates can exhibit inherent fluorescence. It is recommended to use black, opaque-walled microplates for fluorescence assays to minimize background.
-
Compound Autofluorescence: If you are screening for inhibitors, the test compounds themselves may be fluorescent at the excitation and emission wavelengths of AMC. Always include a control with the compound alone to assess its intrinsic fluorescence.
To troubleshoot, run a "substrate only" control (assay buffer + substrate, no enzyme) to measure the rate of autohydrolysis.
Q4: The reaction rate in my assay is not linear and plateaus quickly. What does this indicate?
A4: A non-linear, rapidly plateauing reaction rate often suggests one of the following:
-
Substrate Depletion: The enzyme concentration may be too high, leading to the rapid consumption of the substrate. To ensure accurate measurement of the initial velocity, it is recommended that less than 10-15% of the substrate is consumed during the assay. Try reducing the enzyme concentration.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay. Ensure your assay buffer conditions (pH, ionic strength) are optimal for enzyme stability.
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme. This is less common but can occur. Analyzing the initial linear phase of the reaction is crucial.
Q5: What are the appropriate excitation and emission wavelengths for the released AMC?
A5: The cleaved 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-380 nm and an emission maximum in the range of 440-460 nm. It is advisable to determine the optimal excitation and emission wavelengths for your specific instrument and buffer conditions.
Experimental Protocols
Protocol: Determining the K_m of a Protease with this compound
This protocol outlines the steps to determine the Michaelis-Menten constant (K_m) for a protease, such as chymotrypsin, using the fluorogenic substrate this compound.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme of interest. For chymotrypsin, a common buffer is 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl_2, pH 7.8.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of your purified enzyme in the assay buffer. The final concentration used in the assay should result in a linear reaction rate over the desired time course. This may require some preliminary optimization.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store this stock solution in aliquots at -20°C or -80°C, protected from light.
-
AMC Standard Stock Solution: To convert relative fluorescence units (RFU) to molar concentrations of the product, prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.
2. Assay Procedure (96-well plate format):
-
Prepare Substrate Dilutions: From the 10 mM this compound stock solution, prepare a series of dilutions in assay buffer. The final concentrations in the assay should ideally span a range from 0.2x to 5x the estimated K_m. If the K_m is unknown, start with a broad range of concentrations (e.g., 1 µM to 200 µM).
-
Set up the Assay Plate:
-
Use a black, opaque-walled 96-well plate.
-
Add 50 µL of each substrate dilution to triplicate wells.
-
Include a "no enzyme" control for each substrate concentration by adding 50 µL of assay buffer instead of the enzyme solution.
-
Include a "substrate only" control with 50 µL of the highest substrate concentration and 50 µL of assay buffer.
-
-
Prepare AMC Standard Curve:
-
In separate wells, prepare a standard curve of AMC by making serial dilutions of the AMC stock solution in assay buffer. A typical range would be 0 to 10 µM.
-
-
Initiate the Reaction:
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding 50 µL of the diluted enzyme solution to each well (except the "no enzyme" and "substrate only" controls). The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
3. Data Analysis:
-
Calculate Initial Reaction Velocities:
-
For each substrate concentration, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (v_0) from the slope of the linear portion of each curve. The units will be in RFU/min.
-
-
Convert RFU/min to Molar Rate:
-
Plot the fluorescence of the AMC standards against their known concentrations to generate a standard curve.
-
Use the slope of the AMC standard curve to convert the initial velocities from RFU/min to a molar rate (e.g., µM/min).
-
-
Determine K_m and V_max:
-
Plot the initial reaction velocities (in µM/min) against the corresponding substrate concentrations ([S] in µM).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): v_0 = (V_max * [S]) / (K_m + [S])
-
The software will provide the best-fit values for K_m and V_max.
-
Data Presentation
The following tables should be used to record and organize your experimental data.
Table 1: AMC Standard Curve Data
| AMC Concentration (µM) | Replicate 1 RFU | Replicate 2 RFU | Replicate 3 RFU | Average RFU |
| 0 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 2.5 | ||||
| 5.0 | ||||
| 7.5 | ||||
| 10.0 |
Table 2: Kinetic Data for K_m Determination
| [this compound] (µM) | Initial Velocity (RFU/min) | Initial Velocity (µM/min) |
| Substrate Conc. 1 | ||
| Substrate Conc. 2 | ||
| Substrate Conc. 3 | ||
| Substrate Conc. 4 | ||
| Substrate Conc. 5 | ||
| Substrate Conc. 6 | ||
| Substrate Conc. 7 | ||
| Substrate Conc. 8 |
Table 3: Kinetic Parameters for Chymotrypsin with this compound
| Parameter | Determined Value | Units |
| K_m | To be determined experimentally | µM |
| V_max | To be determined experimentally | µM/min |
Note: Published K_m values for chymotrypsin with fluorogenic substrates can vary depending on the exact peptide sequence and assay conditions. It is always recommended to determine the K_m empirically.
Visualizations
Caption: Experimental workflow for optimizing substrate concentration.
Caption: Michaelis-Menten plot of reaction velocity vs. substrate concentration.
Ala-Ala-Phe-AMC solubility issues in aqueous buffer
This guide provides troubleshooting advice and frequently asked questions regarding solubility issues with the fluorogenic protease substrate, Ala-Ala-Phe-AMC (Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin), in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound has inherently low solubility in purely aqueous solutions due to its chemical structure. Direct dissolution in aqueous buffers is often unsuccessful and can lead to precipitation or inaccurate concentrations. The standard and recommended procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer.
Q2: What is the recommended solvent for preparing an this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing stock solutions of this compound.[1] It is crucial to use a high-purity, anhydrous grade of the solvent, as absorbed moisture can affect the compound's solubility and stability.[2][3]
Q3: What should I do if the compound precipitates when I add the stock solution to my aqueous buffer?
A3: Precipitation upon dilution indicates that the final concentration of this compound exceeds its solubility limit in the final assay buffer, or that the concentration of the organic solvent is too high. To resolve this, you can try lowering the final concentration of the substrate in the assay. Additionally, ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% (v/v), to avoid artifacts.[4] Thorough mixing immediately after adding the stock solution is also critical.
Q4: Can I heat or sonicate the solution to improve solubility?
A4: Yes, gentle warming and sonication can be effective methods to aid in the dissolution of this compound in the initial organic solvent.[2][3] However, avoid excessive heat, which could potentially degrade the peptide substrate. When preparing the stock solution in DMSO, ultrasonic treatment is often recommended.[3][5]
Q5: How should I store my this compound solutions?
A5: this compound powder should be stored desiccated at 2-8°C or -20°C, protected from light. Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] Stock solutions are generally stable for up to 3 months at -20°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or visible particles in the stock solution. | - Incomplete dissolution.- Low-quality or wet solvent.- Contamination. | - Use an ultrasonic bath to aid dissolution.- Ensure you are using a new, anhydrous grade of DMSO or ethanol.- Prepare a fresh stock solution. |
| Precipitation immediately after diluting the stock into aqueous buffer. | - Final substrate concentration is too high.- Insufficient mixing.- Final organic solvent concentration is too high, causing buffer components to precipitate. | - Lower the final working concentration of this compound.- Add the stock solution dropwise to the buffer while vortexing.- Ensure the final solvent concentration is minimal (e.g., <0.5%).[4] |
| Gradual precipitation over time in the final assay plate. | - Compound is coming out of solution at the assay temperature.- pH of the buffer affects solubility. | - Consider including a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.01-0.1%) in the assay buffer.[4]- Verify that the buffer pH is compatible with both the enzyme and substrate stability. |
| Inconsistent or non-reproducible enzyme kinetics. | - Inaccurate concentration of the substrate due to incomplete dissolution.- Degradation of the substrate. | - Prepare a fresh stock solution, ensuring complete dissolution.- Aliquot stock solutions to minimize freeze-thaw cycles.- Protect solutions from light. |
Quantitative Data Summary
The solubility of this compound and its succinylated forms varies depending on the exact molecular structure and the solvent used. Below is a summary of reported solubility data for this compound and similar substrates.
| Compound | Solvent | Reported Solubility |
| This compound | Ethanol | 20 mg/mL |
| This compound | Methanol | 20 mg/mL, 50 mg/mL |
| This compound | Chloroform | 50 mg/mL |
| Suc-Ala-Ala-Pro-Phe-AMC | DMSO | ≥10 mg/mL[1], 100 mg/mL[3] |
| Suc-Ala-Ala-Pro-Phe-AMC | Ethanol | ≥10 mg/mL[1] |
| Suc-Ala-Ala-Phe-AMC | DMSO | 250 mg/mL[2] |
Note: The solubility in aqueous buffers is significantly lower and not typically reported as a quantitative value due to the compound's hydrophobicity.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-20 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If dissolution is not complete, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming can also be applied.[2][3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for Enzyme Assays
This protocol outlines the dilution of the stock solution into a typical aqueous buffer for use in a protease assay.
-
Buffer Preparation: Prepare your desired aqueous assay buffer (e.g., Tris-HCl, HEPES) at the correct pH and temperature for your enzyme.
-
Dilution: Based on your final desired substrate concentration, calculate the volume of the stock solution needed.
-
Mixing: While vortexing the assay buffer, add the calculated volume of the this compound stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (ideally <0.5%) to avoid interfering with enzyme activity.[4]
-
Use Immediately: Use the freshly prepared working solution promptly in your assay to minimize the risk of precipitation over time.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Enzymatic cleavage of this compound.
References
How to reduce variability in Ala-Ala-Phe-AMC assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals reduce variability and achieve robust, reproducible results in Ala-Ala-Phe-AMC and other fluorogenic proteasome assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The assay uses a synthetic peptide substrate, such as Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC), which is a specific substrate for the chymotrypsin-like (β5) activity of the proteasome.[1][2] The peptide is linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In the intact substrate, the fluorescence of AMC is quenched. When the proteasome cleaves the peptide bond, free AMC is released, resulting in a significant increase in fluorescence.[3] This increase, measured over time, is directly proportional to the proteasome's enzymatic activity.[2][4]
Q2: Why is my background fluorescence high in wells without any enzyme or cell lysate?
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay. Common causes include:
-
Substrate Instability: The AMC-based substrate can undergo spontaneous hydrolysis, especially if exposed to light for extended periods or if the buffer pH is not optimal.[5]
-
Contaminated Reagents: Buffers, media components, or the water source may contain fluorescent contaminants.[5] It is recommended to use freshly prepared, high-purity reagents.[5]
-
Microplate Issues: Certain types of plastic microplates can have inherent fluorescence. Always use black, flat-bottomed, non-binding plates to minimize background.[5][6]
-
Compound Autofluorescence: If screening chemical compounds, the compounds themselves may fluoresce at the excitation/emission wavelengths of AMC, leading to false positives.[5]
Q3: My fluorescence signal is lower than expected or the reaction rate is non-linear. What are the potential causes?
A low signal or a non-linear reaction rate can indicate several problems:
-
Inactive Enzyme: The proteasome in your sample may be inactive or degraded. This can result from improper sample preparation, such as using a denaturing lysis buffer or repeated freeze-thaw cycles.[1] For 26S proteasome activity, the lysis buffer must be supplemented with ATP to maintain the complex's stability.[1]
-
Sub-optimal Reagent Concentrations: The enzyme or substrate concentration may not be optimal. It is crucial to determine the ideal enzyme concentration that produces a linear reaction rate for the desired duration and to use a substrate concentration at or above the Michaelis constant (Km).[4][5]
-
Substrate Depletion or Product Inhibition: If the incubation time is too long or the enzyme concentration is too high, the reaction rate may slow down as the substrate is consumed or as the product (free AMC) inhibits the enzyme. It is essential to measure the initial velocity of the reaction where the rate is linear.[4]
-
Presence of Inhibitors: The experimental sample itself may contain endogenous or exogenous proteasome inhibitors.[1]
Troubleshooting Guide
This guide addresses common sources of variability in a question-and-answer format.
| Issue / Question | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent cell numbers at the start of an experiment. | Mix cell suspension thoroughly before and during plating to ensure even distribution.[7] |
| Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | Use calibrated pipettes. Avoid pipetting volumes less than 5 µL. Prepare master mixes for reagents to be added to multiple wells.[8] | |
| Edge Effects: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the plate for samples. Fill them with buffer or media to create a humidity barrier. | |
| Inconsistent Temperature: Temperature fluctuations across the microplate during incubation. | Ensure the plate is uniformly heated. Pre-incubate the plate at the desired temperature (e.g., 37°C) before adding the substrate.[8] | |
| Positive controls show low activity. | Degraded Positive Control: The positive control (e.g., Jurkat cell lysate) has lost activity due to improper storage or handling. | Use a fresh, validated batch of positive control. Aliquot upon receipt and store at -80°C to avoid freeze-thaw cycles.[1] |
| Incorrect Assay Buffer: For 26S proteasome activity, the buffer lacks essential components like ATP. | Use a buffer specifically designed for 26S proteasome assays, containing at least 100 µM ATP.[1][6] | |
| Degraded Substrate: The fluorogenic substrate has been improperly stored (e.g., exposed to light, moisture). | Store substrate stock solutions in small aliquots, protected from light, at -20°C for short-term or -80°C for long-term storage.[9][10] | |
| Inhibitor controls fail to show inhibition. | Ineffective Inhibitor Concentration: The concentration of the proteasome inhibitor (e.g., Bortezomib, Epoxomicin) is too low. | Optimize the inhibitor concentration. A typical final concentration for Bortezomib is 20 µM for chymotrypsin-like activity.[1] |
| Non-Proteasomal Activity: The observed fluorescence is generated by other proteases not targeted by the specific inhibitor. | This highlights the importance of the inhibitor control. The activity measured in the presence of a specific inhibitor is considered non-proteasomal and should be subtracted from the total activity.[2][11] | |
| Inaccurate Protein Quantification: Errors in determining the total protein concentration lead to incorrect normalization. | Validate your protein quantification method (e.g., BCA, Bradford) for your specific lysate composition.[1] Run protein standards with every assay.[12] |
Experimental Protocols & Data
Recommended Reagent Concentrations
The following table summarizes typical concentrations for key reagents in a chymotrypsin-like proteasome activity assay.
| Reagent | Target Activity | Typical Stock Conc. | Typical Final Conc. | Notes |
| Suc-LLVY-AMC | Chymotrypsin-like (β5) | 2-10 mM in DMSO | 100 µM | Most commonly used substrate for this activity.[1][6] |
| Cell Lysate | Proteasome Source | 1-5 mg/mL | 20 µg protein/well | Optimal amount should be determined empirically.[1][6] |
| ATP | 26S Complex Stability | 100 mM in Water | 100 µM - 1 mM | Essential for maintaining 26S proteasome integrity.[1][13] |
| Bortezomib | Inhibitor Control | 1-10 mM in DMSO | 20 µM | Specific inhibitor for the chymotrypsin-like site.[1] |
Detailed Protocol: Measuring Chymotrypsin-Like Activity in Cell Lysates
This protocol outlines a standardized procedure for measuring the this compound equivalent (Suc-LLVY-AMC) activity in cell lysates using a fluorometric microplate reader.
1. Lysate Preparation: a. Harvest cells and wash once with ice-cold PBS. b. Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, 0.05% NP-40) supplemented with 1 mM ATP.[1] c. Incubate the lysate on ice for 30 minutes, vortexing occasionally.[3] d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet debris.[1][3] e. Carefully collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.[1][12] f. Use the lysate immediately or snap-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[1][12]
2. Assay Setup: a. Design the plate layout in a black, flat-bottom 96-well plate.[6] It is recommended to run all samples, controls, and standards in duplicate or triplicate. b. Sample Wells: Add 20 µg of protein lysate to each well. c. Inhibitor Control Wells: Add 20 µg of protein lysate and the specific proteasome inhibitor (e.g., final concentration of 20 µM Bortezomib). d. Background Control Wells: Add lysis buffer instead of lysate. e. Adjust the volume in all wells to 90 µL with 26S assay buffer (containing ATP).[1] f. Pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to interact with the proteasome.[3]
3. Kinetic Measurement: a. Prepare a 10X working solution of the Suc-LLVY-AMC substrate (e.g., 1 mM) in assay buffer. b. Initiate the reaction by adding 10 µL of the 10X substrate solution to all wells, for a final concentration of 100 µM. c. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. d. Measure the fluorescence intensity kinetically (e.g., every 2 minutes for 30-60 minutes) using an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[3][8][14]
4. Data Analysis: a. For each time point, subtract the average fluorescence of the background control wells from all other readings.[1] b. Plot the background-subtracted fluorescence versus time for each sample. c. Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/min). d. Calculate the specific proteasome activity by subtracting the rate of the inhibitor control from the sample rate. e. Normalize this final rate to the amount of protein loaded (e.g., V₀ / µg protein).
Visual Guides
Experimental Workflow
Caption: Standard workflow for this compound proteasome activity assays.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common this compound assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. abcam.com [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. epic.awi.de [epic.awi.de]
- 12. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal determination of heart tissue 26S Proteasome activity requires maximal stimulating ATP concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Effect of pH on Ala-Ala-Phe-AMC assay performance
This guide provides troubleshooting advice and frequently asked questions regarding the effect of pH on the performance of the Ala-Ala-Phe-AMC (Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin) assay, commonly used to measure chymotrypsin-like proteolytic activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
The optimal pH for this assay is a balance between the pH preference of the enzyme and the pH stability of the AMC fluorophore. For most chymotrypsin-like enzymes, the optimal activity is observed in the neutral to slightly alkaline range, typically between pH 7.5 and 9.0 .[1][2] The AMC fluorophore itself is stable across a broad pH range of approximately 3 to 11.[3][4] Therefore, a starting pH of 7.5 to 8.5 is recommended for most applications.
Q2: How does an acidic pH (below 7.0) affect assay performance?
An acidic pH can significantly reduce assay performance for two main reasons:
-
Decreased Enzyme Activity: The catalytic activity of chymotrypsin is substantially inhibited at a pH below 6.0, and the enzyme may become denatured at a pH of 4.0.[1] This is due to the protonation of key amino acid residues in the active site, which disrupts the enzyme's structure and function.
-
Fluorophore Protonation: In highly acidic conditions, the 7-amino group of the released AMC can become protonated, which can alter its electronic structure and quench its fluorescence, leading to an underestimation of enzymatic activity.[5]
Q3: How does an alkaline pH (above 9.0) affect assay performance?
While chymotrypsin can be stable at a pH of 8.0, extremely alkaline conditions can also negatively impact the assay:
-
Enzyme Inactivation: Very high pH levels can lead to the reversible inactivation of some forms of chymotrypsin.[6]
-
Substrate Instability: The this compound substrate may undergo spontaneous, non-enzymatic hydrolysis at a high pH, leading to increased background fluorescence and inaccurate results.
-
Fluorophore Instability: Although generally stable, AMC fluorescence can decrease significantly at a pH above 11.[3]
Q4: Can the type of buffer used affect the assay results?
Yes, the choice of buffer is critical. Always use a buffer system with a pKa value close to the desired experimental pH to ensure stable pH control throughout the assay. For example, Tris-HCl is often used for a pH range of 7.5-8.5, while HEPES is suitable for a pH around 7.5. Avoid buffers containing primary amines, such as Tris, if you are performing reactions involving amine-reactive dyes.[5] It is also important to confirm that the buffer itself does not autofluoresce at the excitation and emission wavelengths used for AMC (typically ~380 nm excitation and ~460 nm emission).[7]
Troubleshooting Guide
This section addresses common issues encountered during the this compound assay that may be related to pH.
Low or No Fluorescence Signal
A common issue is observing a weaker-than-expected fluorescent signal. The following diagram outlines a logical workflow to troubleshoot this problem.
Caption: Troubleshooting workflow for low fluorescence signal.
High Background Fluorescence
| Potential Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | The this compound substrate can degrade over time or at a non-optimal pH, releasing free AMC. Prepare the substrate solution fresh before each experiment and avoid storing it in highly alkaline buffers. |
| Buffer or Sample Autofluorescence | The buffer or components in your sample may be intrinsically fluorescent. Measure the fluorescence of a "no enzyme" control well containing the buffer and substrate to determine the background level. If high, consider using a different buffer system or purifying your sample. |
| Contaminated Reagents | Contamination of reagents with proteases or fluorescent compounds can lead to high background. Use high-purity water and reagents, and filter-sterilize buffers if necessary. |
Data Summary
The performance of the this compound assay is critically dependent on maintaining the proper pH to support both enzyme function and fluorophore stability.
| Component | pH Range | Optimal pH | Key Considerations |
| Chymotrypsin-like Enzyme | 7.0 - 9.0[1][8] | 7.5 - 8.5[1] | Activity drops sharply below pH 7.0.[1] |
| AMC Fluorophore | 3.0 - 11.0[3] | 7.0 - 8.0[5] | Fluorescence can be quenched at extreme pH values (<3 or >11).[3] |
Experimental Protocols
Protocol: Determining Optimal pH for the this compound Assay
This protocol provides a method to determine the optimal pH for your specific enzyme and experimental conditions.
1. Materials and Reagents
-
Chymotrypsin or other protease of interest
-
This compound substrate
-
A series of buffers covering a pH range (e.g., MES for pH 6.0-6.5, Phosphate for pH 6.5-7.5, Tris-HCl for pH 7.5-8.5, Borate for pH 8.5-9.5)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
2. Assay Workflow
The general workflow involves preparing reagents, initiating the reaction by adding the substrate, and monitoring the resulting fluorescence over time.
Caption: General experimental workflow for the this compound assay.
3. Step-by-Step Procedure
-
Prepare Buffers: Prepare a series of at least 5-6 different buffers covering your desired pH range (e.g., from pH 6.5 to 9.0 in 0.5 unit increments). Verify the final pH of each buffer at the intended assay temperature.
-
Set Up Plate: To a 96-well black plate, add your enzyme diluted in each of the different pH buffers. Include "no enzyme" control wells for each buffer to measure background fluorescence.
-
Equilibrate: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate Reaction: Add the this compound substrate to all wells to start the reaction. The final substrate concentration should be at or below its Km value for the enzyme.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader and begin kinetic measurements. Record fluorescence every 1-2 minutes for at least 30 minutes.
4. Data Analysis
-
For each pH value, subtract the background fluorescence (from the "no enzyme" control) from the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocity (V₀) as a function of pH. The pH value that corresponds to the peak of this curve is the optimal pH for your enzyme under these conditions.
Assay Principle
The assay relies on the enzymatic cleavage of the non-fluorescent substrate to release a highly fluorescent product.
Caption: Mechanism of fluorescence generation in the this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ALKALINE PH DEPENDENCE OF δCHYMOTRYPSIN-CATALYZED HYDROLYSIS OF SPECIFIC SUBSTRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ala-Ala-Phe-AMC stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the fluorogenic peptide substrate, Ala-Ala-Phe-AMC.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A: Solid this compound powder should be stored at temperatures ranging from 2-8°C for short-term storage to -20°C for long-term storage to ensure its stability.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A: It is recommended to prepare stock solutions in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1][3] For optimal stability, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4][5][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What solvents can be used to dissolve this compound?
A: this compound is soluble in ethanol at a concentration of 20 mg/mL and in DMSO at a concentration of 10 mM.[1][3] For aqueous buffers, it is common to first dissolve the peptide in a minimal amount of DMSO and then dilute it to the final working concentration in the assay buffer.
Q4: Is there a difference between this compound and Suc-Ala-Ala-Phe-AMC?
A: Yes, Suc-Ala-Ala-Phe-AMC has a succinyl group attached to the N-terminus of the peptide. This modification can enhance solubility and alter the substrate's specificity for certain proteases.[7] While their core structure is similar, stability and kinetic parameters may differ. The storage recommendations provided are often for the succinylated form, which is a common commercially available variant.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in the assay | Autohydrolysis of the substrate | Prepare fresh substrate stock solution. Run a control well with only the substrate and buffer to determine the rate of spontaneous breakdown. |
| Contaminated buffer or reagents | Use fresh, high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Low or no signal in the assay | Inactive enzyme | Ensure the enzyme is properly stored and handled. Test the enzyme activity with a known positive control substrate. |
| Degraded substrate | The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution. | |
| Incorrect buffer pH or composition | Verify that the assay buffer pH and ionic strength are optimal for the enzyme being tested. | |
| Precipitation of the substrate in the assay well | Low solubility in the aqueous assay buffer | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the substrate is compatible with your enzyme and does not cause precipitation. It may be necessary to optimize the final solvent concentration. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Solid Powder | 2-8°C | Short-term | [1] |
| Solid Powder | -20°C | Long-term | [2] |
| Stock Solution | -20°C | Up to 1 month | [4][5][6] |
| Stock Solution | -80°C | Up to 6 months | [4][5][6] |
Table 2: Solubility of this compound
| Solvent | Concentration | Appearance | Reference |
| Ethanol | 20 mg/mL | Clear, colorless to light yellow | [1] |
| DMSO | 10 mM | - | [3] |
Experimental Protocols
General Protocol for an Enzyme Assay Using this compound
This protocol provides a general framework for measuring the activity of a protease that cleaves this compound. The final concentrations of enzyme and substrate should be optimized for your specific experimental conditions.
-
Prepare Reagents:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., Tris-HCl, HEPES) at the optimal pH.
-
This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer.
-
Standard: Prepare a standard curve using free 7-amino-4-methylcoumarin (AMC) to convert relative fluorescence units (RFU) to the amount of product formed.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the enzyme solution to the appropriate wells.
-
To initiate the reaction, add the this compound substrate to all wells. The final substrate concentration will need to be optimized, but a starting point is often in the range of 10-100 µM.
-
Mix the contents of the wells gently.
-
-
Measurement:
-
Measure the fluorescence intensity immediately and at regular intervals using a microplate reader. The excitation wavelength for AMC is typically between 360-380 nm, and the emission wavelength is between 440-460 nm.[2][8]
-
The rate of the reaction is determined by the increase in fluorescence over time.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Use the AMC standard curve to convert the rate from RFU/min to moles of product formed per minute.
-
Visualizations
Caption: A typical experimental workflow for an enzyme assay using this compound.
Caption: A troubleshooting decision tree for common issues in this compound assays.
References
- 1. Ala-Ala-Phe-7-amido-4-methylcoumarin proteasesubstrate 62037-41-6 [sigmaaldrich.com]
- 2. Suc-Ala-Ala-Phe-AMC (Chymotrypsin Substrate, fluorogenic) (Echelon Product Code: 881-32 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS 71973-79-0: N-succinyl-ala-ala-phe 7-amido-4-*methylco… [cymitquimica.com]
- 8. Suc-Ala-Ala-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
Technical Support Center: Fluorogenic Protease Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to quenching effects and other common issues in fluorogenic protease assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a weak or absent signal in my fluorogenic protease assay?
A weak or absent signal can stem from several factors, including inactive enzymes, suboptimal substrate concentrations, or incorrect instrument settings.[1] Low enzyme activity can be due to improper storage, handling, or the presence of inhibitors in the sample.[2][3] The substrate concentration might be too low for efficient enzyme action, or the substrate itself may not be suitable for the specific protease.[1][2] Additionally, ensure your fluorometer's excitation and emission wavelengths are correctly set for the fluorophore in use and that the gain setting is optimized.[2]
Q2: My blank and negative control wells show high fluorescence. What are the potential causes and solutions?
High background fluorescence can obscure the signal from protease activity and is often caused by autofluorescence of test compounds or buffers, spontaneous substrate degradation, or contamination.[1][4]
-
Autofluorescent Compounds: Screen all assay components for intrinsic fluorescence before the main experiment.[1][4] If a compound is autofluorescent, its signal can sometimes be subtracted, though this may decrease assay sensitivity.[1]
-
Substrate Instability: Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles.[4][5] Store substrate aliquots protected from light at -20°C or below.[4][5]
-
Contamination: Use high-purity reagents and sterile labware to prevent protease contamination.[4]
Q3: What is the inner filter effect (IFE) and how does it impact my results?
The inner filter effect occurs when a substance in the assay absorbs the excitation light meant for the fluorophore (primary IFE) or the emitted fluorescence (secondary IFE).[4][5] This absorption reduces the detected fluorescence, potentially leading to an underestimation of enzyme activity or false positives in inhibitor screening.[5] Even a low absorbance of 0.1 can cause a significant error in fluorescence intensity.[5] To mitigate IFE, it is advisable to work with low sample concentrations where the effect is minimal.[5]
Q4: How can compound precipitation affect my assay?
Poorly soluble test compounds can precipitate in the aqueous assay buffer, interfering with the assay in several ways.[1] Light scattering from the precipitate can artificially increase the fluorescence signal, and the precipitate can physically interact with the enzyme.[1] Furthermore, the actual concentration of the compound in the solution will be lower than intended, leading to inaccurate measurements of potency.[1]
Q5: What is non-specific enzyme inhibition, and how can I identify it?
Non-specific enzyme inhibition occurs when a compound inhibits an enzyme through a mechanism other than binding to the active site.[1] These compounds often form aggregates that sequester or denature the enzyme.[1] A key indicator of non-specific inhibition is that the inhibitory activity is often sensitive to changes in assay conditions, such as enzyme concentration or the presence of detergents.[1]
Troubleshooting Guide
Problem 1: Low Signal or No Change in Fluorescence
If you observe a weak signal or no change in fluorescence over time, it suggests inefficient substrate cleavage by the protease or suboptimal detection settings.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (e.g., -80°C) and has not undergone multiple freeze-thaw cycles.[2][3] Increase the enzyme concentration in the assay.[2] |
| Suboptimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific protease.[2] Ensure the buffer does not contain inhibiting components (e.g., high salt concentrations).[2] |
| Substrate Issues | Confirm that the chosen substrate is efficiently cleaved by your protease.[2] If the substrate has poor solubility, dissolve it in a small amount of an organic solvent like DMSO before diluting it in the assay buffer.[2] Always prepare fresh substrate solutions.[2] |
| Incorrect Instrument Settings | Verify the correct excitation and emission wavelengths for your fluorophore.[2] Optimize the gain or sensitivity setting on the plate reader.[2] For top-reading instruments, ensure the "top/top" setting is selected.[2][6] |
| Presence of Inhibitors | Dilute the sample to reduce the concentration of endogenous inhibitors. If known inhibitors are present (e.g., EDTA for metalloproteases), they must be removed or inactivated.[2] |
Problem 2: High Background Fluorescence
High background can mask the true signal, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence | Run controls with your sample or compound in the assay buffer without the substrate to measure intrinsic fluorescence.[2] Subtract this background value from your experimental wells.[2] Consider using longer wavelength dyes to minimize interference.[7] |
| Substrate Degradation | Aliquot the substrate to avoid repeated freeze-thaw cycles.[2] Prepare fresh substrate for each experiment and protect it from light.[8][9] |
| Contaminated Reagents | Use high-purity water and fresh buffer components. Filter-sterilize buffers if necessary.[2] |
Problem 3: Non-Linear or Erratic Results
Non-linear or erratic results can be caused by the inner filter effect, photobleaching, or reaching the limits of the assay's dynamic range.
| Potential Cause | Recommended Solution |
| Inner Filter Effect (IFE) | At high concentrations, substrate or other components can absorb excitation or emission light.[4] Dilute your samples or use a lower substrate concentration to maintain a linear relationship between fluorophore concentration and fluorescence intensity.[2] |
| Enzyme or Substrate Instability | Ensure the stability of your enzyme and substrate under the assay conditions for the duration of the experiment. Check the solubility of the substrate in the assay buffer.[1] |
| Photobleaching | Excessive exposure to excitation light can lead to a diminished signal.[3] Minimize the exposure time of the samples to the excitation light. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare Controls: In a black 96-well microplate, prepare wells containing the test compound at various concentrations in the assay buffer, without the enzyme or substrate.[1] Include wells with only the assay buffer as a blank.
-
Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your main assay.[1]
-
Analyze Data: Subtract the fluorescence of the blank wells from the wells containing the compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: General Fluorogenic Protease Assay
This protocol provides a general framework. Specific volumes, concentrations, and incubation times should be optimized for your particular enzyme and substrate.[2][3]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer that ensures optimal protease activity (e.g., TBS, pH 7.2).[10]
-
Enzyme Stock Solution: Prepare a concentrated stock of your protease in a suitable storage buffer and keep it on ice.[2]
-
Substrate Stock Solution: Dissolve the fluorogenic substrate in a high-quality solvent (e.g., DMSO) to create a concentrated stock. Aliquot and store protected from light at -20°C or -80°C.[2]
-
-
Assay Procedure:
-
Plate Setup: Add test compounds, positive controls (protease), and negative controls (buffer only) to the wells of a black 96-well plate.[2]
-
Add Enzyme: Add the diluted enzyme working solution to the appropriate wells.
-
Initiate Reaction: Add the substrate working solution to all wells to start the reaction. Mix gently.[3]
-
-
Data Acquisition:
-
Measure the fluorescence intensity over time using a microplate reader set to the appropriate excitation and emission wavelengths.[11]
-
-
Data Analysis:
Protocol 3: Determining IC50 Values
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, inhibitor at various concentrations, and the protease. Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[12]
-
Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.[12]
-
Measure Fluorescence: Monitor the fluorescence kinetically.
-
Data Analysis:
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[12]
-
Visualizations
Caption: Mechanism of a FRET-based fluorogenic protease assay.
Caption: General experimental workflow for a fluorogenic protease assay.
Caption: A decision tree for troubleshooting common protease assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. srs.tcu.edu [srs.tcu.edu]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 9. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. raybiotech.com [raybiotech.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Chymotrypsin Detection Using Ala-Ala-Phe-AMC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the fluorogenic substrate Ala-Ala-Phe-AMC to detect chymotrypsin activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for detecting the cleavage of this compound by chymotrypsin?
A1: The cleavage of this compound by chymotrypsin releases the fluorophore 7-amino-4-methylcoumarin (AMC). The optimal excitation wavelength for AMC is in the range of 360-380 nm, and the emission wavelength is in the range of 440-460 nm.[1][2] It is recommended to confirm the optimal wavelengths on your specific instrument.
Q2: What is the expected linear range for the this compound substrate in a chymotrypsin assay?
A2: The linear range of the this compound substrate is not a fixed value and should be determined empirically under your specific experimental conditions (e.g., enzyme concentration, buffer, pH, temperature). A typical starting point for determining the linear range is to test substrate concentrations ranging from 0.5 µM to 200 µM.[3] The assay should be performed within the linear range to ensure that the reaction rate is proportional to the enzyme concentration. For a similar substrate, Suc-Ala-Ala-Pro-Phe-AMC, a Km value of 15 µM has been reported, which can serve as a useful reference point when designing your substrate concentration range.[4]
Q3: How should I prepare and store the this compound substrate stock solution?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C, protected from light.[5] Repeated freeze-thaw cycles should be avoided.
Q4: What are the key components of a typical chymotrypsin activity assay buffer?
A4: A common buffer for chymotrypsin assays is Tris-HCl or a similar buffer system, typically at a pH of 7.5 to 8.0. The buffer may also contain salts such as NaCl and CaCl2, as calcium ions can stabilize the enzyme. It is crucial to maintain a consistent buffer composition and pH across all experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Autohydrolysis of the substrate. 2. Contaminated reagents or buffers. 3. Intrinsic fluorescence of compounds in the sample. | 1. Prepare fresh substrate solution and protect it from light. 2. Use high-purity water and reagents. Filter-sterilize buffers if necessary. 3. Run a "no enzyme" control to measure and subtract the background fluorescence. |
| Low or no signal | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Sub-optimal substrate concentration. 4. Instrument settings are not optimized. | 1. Use a fresh aliquot of enzyme and ensure proper storage conditions. Include a positive control with a known active chymotrypsin. 2. Verify the pH of the assay buffer. Ensure the buffer components do not inhibit the enzyme. 3. Determine the optimal substrate concentration by running a substrate titration experiment. 4. Check the excitation and emission wavelengths and the gain settings on the fluorometer. |
| Non-linear reaction kinetics | 1. Substrate concentration is limiting. 2. Enzyme concentration is too high, leading to rapid substrate depletion. 3. Product inhibition. 4. Photobleaching of the fluorophore. | 1. Increase the substrate concentration to be well above the Km value. 2. Reduce the enzyme concentration to ensure the reaction rate is linear over the desired time course. 3. Monitor the initial reaction velocity where product concentration is minimal. 4. Reduce the intensity of the excitation light or the exposure time. |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Temperature fluctuations. 4. Bubbles in the wells of the microplate. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Use a multichannel pipette for simultaneous addition of reagents to start the reaction. 3. Ensure all components are at the assay temperature before starting the reaction and use a temperature-controlled plate reader. 4. Centrifuge the plate briefly after adding all reagents to remove bubbles. |
Experimental Protocols
Determining the Linear Range of this compound
This protocol outlines the steps to determine the linear range of the this compound substrate for a chymotrypsin assay.
Materials:
-
Chymotrypsin enzyme stock solution
-
This compound substrate stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.8)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the this compound substrate:
-
Dilute the substrate stock solution in Assay Buffer to create a range of concentrations (e.g., from 200 µM down to 0.5 µM).
-
-
Prepare the enzyme solution:
-
Dilute the chymotrypsin stock solution in Assay Buffer to a fixed, appropriate concentration. The optimal concentration should be determined in a preliminary experiment to give a moderate, linear rate of fluorescence increase.
-
-
Set up the assay plate:
-
Add a fixed volume of each substrate dilution to multiple wells of the 96-well plate.
-
Include "no enzyme" control wells for each substrate concentration containing only Assay Buffer and the substrate.
-
-
Initiate the reaction:
-
Add a fixed volume of the diluted chymotrypsin solution to each well to start the reaction.
-
-
Measure fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths (e.g., Ex: 370 nm, Em: 460 nm).
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes).
-
-
Analyze the data:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration.
-
The linear range is the range of substrate concentrations where the initial velocity is directly proportional to the substrate concentration.
-
Data Presentation:
| Substrate Concentration (µM) | Initial Velocity (RFU/min) - Replicate 1 | Initial Velocity (RFU/min) - Replicate 2 | Initial Velocity (RFU/min) - Replicate 3 | Average Initial Velocity (RFU/min) |
| 0.5 | ||||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| 200 |
Visualizations
Caption: Workflow for determining the linear range of this compound.
Caption: Troubleshooting logic for common chymotrypsin assay issues.
References
- 1. Suc-Ala-Ala-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. Suc-AAPF-AMC peptide [novoprolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Fluorogenic Substrates for Proteasome Activity Assays: Ala-Ala-Phe-AMC vs. Suc-LLVY-AMC
For researchers, scientists, and drug development professionals engaged in the study of the ubiquitin-proteasome system, the accurate measurement of proteasome activity is paramount. Fluorogenic peptide substrates are indispensable tools in this endeavor, offering a sensitive and continuous means to monitor the distinct catalytic activities of the proteasome. This guide provides an objective comparison of two such substrates: Suc-LLVY-AMC, a widely used substrate for chymotrypsin-like activity, and Ala-Ala-Phe-AMC.
Overview of Proteasome Substrates
The 26S proteasome is a multi-catalytic protease complex central to cellular protein degradation. Its 20S core particle harbors three distinct proteolytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1). Fluorogenic substrates are short peptides conjugated to a fluorophore, typically 7-amino-4-methylcoumarin (AMC). When the peptide is cleaved by a specific proteasome subunit, the AMC is released, resulting in a quantifiable increase in fluorescence.
Suc-LLVY-AMC is a well-established and highly specific substrate for the chymotrypsin-like activity of the β5 subunit of the proteasome. Its utility in proteasome research is extensively documented.
This compound , on the other hand, is primarily recognized as a substrate for chymotrypsin and tripeptidyl peptidase II (TPPII). While some evidence suggests it can be cleaved by the 20S proteasome, its specificity for a particular proteasome subunit is not well-defined, and it may be subject to cleavage by other cellular proteases, potentially leading to confounding results in complex biological samples.
Quantitative Data Comparison
The selection of a suitable substrate is critical for obtaining reliable and reproducible data. The following table summarizes the key characteristics of this compound and Suc-LLVY-AMC based on available experimental data.
| Feature | This compound | Suc-LLVY-AMC |
| Target Protease | Primarily Chymotrypsin and Tripeptidyl Peptidase II (TPPII); also cleaved by the 20S Proteasome[1][2] | 20S and 26S Proteasome (Chymotrypsin-like activity)[2] |
| Proteasome Subunit Specificity | Not clearly defined in available literature. | β5 subunit (Chymotrypsin-like)[3][4] |
| Typical Working Concentration | Not specified for proteasome assays. | 50-200 µM[2][5] |
| Excitation Wavelength | 360-380 nm[1] | 345-380 nm[5][6] |
| Emission Wavelength | 440-460 nm[1] | 445-460 nm[5][6] |
| Kinetic Parameters (Km) | Not available for proteasome. | ~30 µM (can vary with conditions)[7] |
| Potential for Off-Target Effects | High potential for cleavage by TPPII, which can compensate for proteasome activity.[8][9][10] | Low, but can be cleaved by other chymotrypsin-like proteases.[11] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate assessment of proteasome activity. Below is a typical protocol for an in-solution proteasome activity assay using Suc-LLVY-AMC.
In-Solution Proteasome Activity Assay with Suc-LLVY-AMC
This protocol is adapted from established methodologies for measuring the chymotrypsin-like activity of purified proteasomes or cell lysates.[8][12]
Materials:
-
Purified 20S or 26S proteasome, or cell lysate
-
Suc-LLVY-AMC substrate
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP for 26S proteasome; 20 mM Tris-HCl, pH 7.5 for 20S proteasome)
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Suc-LLVY-AMC (e.g., 10 mM in DMSO).
-
Prepare the appropriate assay buffer.
-
If using purified 20S proteasome, activation with a low concentration of SDS (e.g., 0.03%) may be required.[12]
-
-
Assay Setup:
-
Add the desired amount of proteasome-containing sample (purified enzyme or cell lysate) to the wells of a black 96-well plate.
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
Inhibitor control: Sample pre-incubated with a proteasome inhibitor (e.g., 10 µM MG132 for 30 minutes at 37°C) before adding the substrate.
-
-
-
Reaction Initiation:
-
Dilute the Suc-LLVY-AMC stock solution in assay buffer to the desired final working concentration (e.g., 100 µM).
-
Add the substrate solution to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Determine the rate of AMC release by calculating the slope of the linear portion of the fluorescence versus time plot.
-
The proteasome-specific activity is the difference between the rate in the absence and presence of the proteasome inhibitor.
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Conclusion
The choice of a fluorogenic substrate is a critical determinant of the quality and interpretability of proteasome activity data.
Suc-LLVY-AMC stands out as a highly specific and well-characterized substrate for measuring the chymotrypsin-like activity of the proteasome's β5 subunit. Its widespread use is supported by a wealth of literature and established protocols, making it a reliable choice for researchers in this field.
In contrast, This compound appears to be a less suitable substrate for specific proteasome activity assays. Its primary utility lies in measuring the activity of chymotrypsin and, significantly, tripeptidyl peptidase II. The potential for cross-reactivity with TPPII, an enzyme that can functionally compensate for the proteasome, introduces a significant risk of data misinterpretation, particularly in cell-based assays. Researchers should exercise caution when considering the use of this compound for proteasome studies and are advised to perform rigorous control experiments to account for the activity of other proteases.
For robust and specific measurement of proteasome chymotrypsin-like activity, Suc-LLVY-AMC is the demonstrably superior and recommended substrate.
References
- 1. Suc-Ala-Ala-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. Ala-Ala-Phe-7-氨基-4-甲基香豆素 protease substrate | Sigma-Aldrich [sigmaaldrich.com]
- 3. south-bay-bio.com [south-bay-bio.com]
- 4. south-bay-bio.com [south-bay-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Substrate degradation by the proteasome: a single-molecule kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tripeptidyl peptidase II serves as an alternative to impaired proteasome to maintain viral growth in the host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Chymotrypsin Substrates: Fluorogenic vs. Chromogenic
For researchers, scientists, and drug development professionals, the precise measurement of chymotrypsin activity is critical for understanding its physiological roles and for the development of novel therapeutics. The choice of substrate is a pivotal decision in designing a robust and sensitive assay. This guide provides a detailed comparison of fluorogenic and chromogenic substrates for chymotrypsin, supported by experimental data and protocols to aid in selecting the optimal reagent for your research needs.
Chymotrypsin, a serine protease, plays a crucial role in digestion by breaking down proteins.[1] Its activity is often studied in vitro using synthetic substrates that, upon cleavage, produce a detectable signal. The two main classes of these substrates are chromogenic, which release a colored product, and fluorogenic, which release a fluorescent product. While both allow for the quantification of enzyme activity, they differ significantly in their sensitivity and suitability for various applications.
Performance Comparison: Sensitivity Takes Center Stage
The primary advantage of fluorogenic substrates over their chromogenic counterparts is their inherently higher sensitivity.[2][3][4] This allows for the detection of much lower levels of enzyme activity, making them ideal for applications with limited sample material or low enzyme concentrations. For instance, certain fluorogenic substrates can detect as little as 0.7 nanograms of chymotrypsin.[2] Furthermore, fluorogenic assays can often be performed in a continuous kinetic mode, providing real-time measurement of enzyme velocity.[2][5]
Chromogenic substrates, while typically less sensitive, are robust and straightforward to use, often requiring only a standard spectrophotometer for detection.[6][7] They are well-suited for routine assays where high sensitivity is not the primary concern.
The selection of a substrate also depends on its kinetic properties, specifically the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).[8] A lower Km value indicates a higher affinity of the enzyme for the substrate, which can be advantageous in assays with low substrate concentrations. The kcat/Km ratio represents the catalytic efficiency of the enzyme for a given substrate and is a key parameter for comparing substrate performance.
Quantitative Data Summary
The following table summarizes key characteristics of commonly used fluorogenic and chromogenic chymotrypsin substrates to facilitate a direct comparison.
| Substrate Type | Example Substrate | Detection Method | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| Fluorogenic | Suc-LLVY-AMC[8] | Fluorometry | ~380 | ~460 | High sensitivity, continuous assay | Requires a fluorometer, potential for quenching |
| Fluorogenic | Glt-Leu-Phe-NH-Meq | Fluorometry | ~355 | ~450 | Extremely high sensitivity | May be less commercially available |
| Fluorogenic | Substrates with Rhodamine 110 | Fluorometry | ~490 | ~520 | Enhanced sensitivity, longer wavelength | Potential for photobleaching |
| Chromogenic | N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)[7] | Spectrophotometry | 256 (UV) | - | Well-established, readily available | Lower sensitivity, UV detection can have interference |
| Chromogenic | MeO-Suc-Arg-Pro-Tyr-pNA (S-2586)[9] | Spectrophotometry | 405 | - | Visible light detection, good linearity | Lower sensitivity than fluorogenic substrates |
Signaling Pathways and Reaction Mechanisms
The fundamental principle behind both substrate types is the enzymatic cleavage by chymotrypsin, which liberates a reporter molecule.
Fluorogenic Substrate Reaction
Chymotrypsin cleaves the amide bond between the peptide sequence and the fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). The free fluorophore exhibits strong fluorescence, which is measured to quantify enzyme activity.
Caption: Enzymatic cleavage of a fluorogenic substrate by chymotrypsin.
Chromogenic Substrate Reaction
Similarly, chymotrypsin hydrolyzes the peptide bond linked to a chromophore (e.g., p-nitroaniline, pNA). The released chromophore absorbs light at a specific wavelength, and the change in absorbance is proportional to the enzyme's activity.
Caption: Enzymatic cleavage of a chromogenic substrate by chymotrypsin.
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible data.
General Experimental Workflow for Substrate Comparison
A standardized workflow is crucial when comparing the performance of different substrates.
Caption: A generalized workflow for comparing chymotrypsin substrates.
Protocol 1: Chromogenic Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)[7][8]
This protocol is adapted from established methods for determining chymotrypsin activity.
Materials:
-
80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl2
-
1.07 mM BTEE in 50% (w/w) methanol
-
1 mM HCl
-
α-Chymotrypsin solution (10-30 µg/mL in 1 mM HCl)
-
Spectrophotometer set to 256 nm and 25°C
-
Quartz cuvettes
Procedure:
-
Equilibrate the spectrophotometer to 25°C.
-
In a quartz cuvette, mix 1.5 mL of Tris-HCl buffer and 1.4 mL of BTEE solution.
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium. Record any blank rate.
-
Initiate the reaction by adding 0.1 mL of the chymotrypsin solution and mix by inversion.
-
Immediately record the increase in absorbance at 256 nm for 4-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA256/min) from the initial linear portion of the curve.
Protocol 2: Fluorogenic Assay using a Generic AMC-based Substrate[5]
This protocol provides a general framework for a fluorometric chymotrypsin assay. Specific substrate concentrations and buffer conditions may need optimization.
Materials:
-
Chymotrypsin Assay Buffer (e.g., Tris-HCl or HEPES at appropriate pH)
-
Fluorogenic chymotrypsin substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC) stock solution in DMSO
-
α-Chymotrypsin solution
-
Chymotrypsin inhibitor (for measuring specific activity)
-
96-well black microplate
-
Fluorometric plate reader (Excitation ~380 nm, Emission ~460 nm)
Procedure:
-
Prepare a serial dilution of a fluorescent standard (e.g., free AMC) to generate a standard curve.
-
Prepare sample wells containing your sample (e.g., cell lysate) and buffer to a final volume of 50 µL.
-
For inhibitor controls, pre-incubate the sample with the chymotrypsin inhibitor for a recommended time.
-
Prepare a reaction mix containing the fluorogenic substrate diluted in assay buffer.
-
Initiate the reaction by adding 50 µL of the reaction mix to each well.
-
Immediately place the plate in the fluorometer and begin kinetic measurements at 25°C or 37°C, recording fluorescence every 30-60 seconds for 30-60 minutes.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the rate of fluorescence change to molar amounts of product using the standard curve.
Conclusion
The choice between fluorogenic and chromogenic substrates for chymotrypsin assays depends on the specific requirements of the experiment. For high-throughput screening, inhibitor studies, and applications requiring the detection of low enzyme levels, the superior sensitivity of fluorogenic substrates makes them the preferred choice. Chromogenic substrates remain a valuable tool for routine assays where simplicity and cost-effectiveness are key considerations. By understanding the principles, advantages, and practical considerations outlined in this guide, researchers can confidently select the most appropriate substrate to achieve their scientific goals.
References
- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 2. Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. rsc.org [rsc.org]
- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
A Comparative Guide to N-Succinyl-Ala-Ala-Pro-Phe-AMC and Its Alternatives for Measuring Chymotrypsin-Like Protease Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Succinyl-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC), a widely used fluorogenic substrate, with its common alternatives for the quantification of chymotrypsin and chymotrypsin-like enzymatic activity. The selection of an appropriate substrate is critical for the accuracy and sensitivity of kinetic assays in basic research and drug discovery. This document outlines the performance of Suc-AAPF-AMC against other fluorogenic and chromogenic substrates, supported by experimental data and detailed protocols.
Introduction to Chymotrypsin Substrates
Chymotrypsin and chymotrypsin-like serine proteases play crucial roles in digestion, blood coagulation, and cellular regulation. The study of these enzymes and their inhibitors requires sensitive and specific assays to measure their activity. Synthetic peptide substrates are invaluable tools for this purpose. These substrates are designed to be specifically cleaved by the enzyme of interest, releasing a detectable molecule, either a fluorophore or a chromophore.
N-Succinyl-Ala-Ala-Pro-Phe-AMC is a highly utilized fluorogenic substrate. The peptide sequence Ala-Ala-Pro-Phe mimics the natural cleavage site for chymotrypsin. Upon enzymatic cleavage of the amide bond between Phenylalanine (Phe) and 7-amino-4-methylcoumarin (AMC), the highly fluorescent AMC molecule is released, providing a real-time measure of enzyme activity.
Performance Comparison of Chymotrypsin Substrates
The choice between fluorogenic and chromogenic substrates often depends on the required sensitivity, the available instrumentation, and the specific experimental conditions. Fluorogenic assays are generally more sensitive than chromogenic assays. Below is a summary of quantitative data for Suc-AAPF-AMC and its alternatives.
Data Presentation
| Substrate Name | Type | Enzyme | Km | kcat | Catalytic Efficiency (kcat/Km) | Notes |
| N-Succinyl-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC) | Fluorogenic | α-Chymotrypsin | 15 µM[1] | 1.5 s⁻¹[1] | 1.0 x 10⁵ M⁻¹s⁻¹ | Widely used, high sensitivity. |
| N-Succinyl-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) | Chromogenic | Anchovy Viscera Chymotrypsin | 89 µM[2] | 10.0 µM⁻¹min⁻¹ (0.167 s⁻¹) | 1.88 x 10³ M⁻¹s⁻¹ | Chromogenic alternative; lower sensitivity than AMC substrates. Data from a different chymotrypsin source. |
| Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | Fluorogenic | 20S Proteasome (Chymotrypsin-like activity) | - | - | - | Primarily used for proteasome activity; also cleaved by calpains. |
| Glt-Ala-Ala-Phe-AMC | Fluorogenic | Chymotrypsin | - | - | - | Alternative fluorogenic substrate. |
| Glt-Leu-Phe-NH-Meq | Fluorogenic | Chymotrypsin | - | - | - | Reported to be a highly sensitive substrate, with a detection limit of 0.7 ng of chymotrypsin.[3] |
| N-Succinyl-Gly-Gly-Phe-pNA | Chromogenic | Chymotrypsin | - | - | - | Alternative chromogenic substrate. |
Note: The direct comparison of kinetic parameters should be interpreted with caution when the data is sourced from studies using enzymes from different species or under varying experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for key experiments using fluorogenic and chromogenic substrates.
Fluorogenic Assay for Chymotrypsin Activity using Suc-AAPF-AMC
This protocol is adapted for a 96-well plate format and can be used for purified enzyme or cell lysates.
Materials:
-
Chymotrypsin enzyme or cell/tissue lysate
-
N-Succinyl-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Substrate Preparation: Prepare a stock solution of Suc-AAPF-AMC in DMSO (e.g., 10 mM). Dilute the stock solution to the desired final concentration in Assay Buffer.
-
Enzyme/Sample Preparation: Dilute the chymotrypsin enzyme or cell/tissue lysate to the desired concentration in Assay Buffer.
-
Reaction Initiation: Add the diluted enzyme/sample to the wells of the 96-well plate. To initiate the reaction, add the diluted substrate solution to each well. The final volume should be consistent across all wells (e.g., 200 µL).
-
Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time at 37°C. The kinetic mode is recommended to capture the initial linear rate of the reaction.
-
Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time curve. The rate of substrate hydrolysis is proportional to the chymotrypsin activity. A standard curve using free AMC can be prepared to convert the RFU values to the amount of product formed.
Chromogenic Assay for Chymotrypsin Activity using Suc-AAPF-pNA
This protocol is suitable for purified enzyme solutions and is based on the spectrophotometric detection of p-nitroaniline (pNA).
Materials:
-
Chymotrypsin enzyme
-
N-Succinyl-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂)
-
96-well clear microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of Suc-AAPF-pNA in a suitable organic solvent like DMSO or DMF. Dilute the stock solution to the desired final concentration in Assay Buffer.
-
Enzyme Preparation: Dilute the chymotrypsin enzyme to the desired concentration in Assay Buffer.
-
Reaction Initiation: Add the diluted enzyme solution to the wells of the 96-well plate. To start the reaction, add the diluted substrate solution to each well.
-
Measurement: Measure the absorbance at 405-410 nm at regular intervals to monitor the release of p-nitroaniline. The reaction can be performed at a constant temperature (e.g., 37°C).
-
Data Analysis: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time plot. The concentration of pNA released can be calculated using its molar extinction coefficient (ε ≈ 8800 M⁻¹cm⁻¹ at 410 nm).
Mandatory Visualization
Enzymatic Substrate Cleavage Workflow
The following diagram illustrates the general workflow for an enzymatic assay using either a fluorogenic or chromogenic substrate.
Caption: General workflow for a chymotrypsin enzymatic assay.
Logical Relationship of Substrate Cleavage
This diagram shows the cleavage of Suc-AAPF-AMC by chymotrypsin and the resulting fluorescent signal.
Caption: Cleavage of Suc-AAPF-AMC by chymotrypsin.
References
A Researcher's Guide to Validating Chymotrypsin Activity: A Comparative Analysis of Common Substrates
For researchers, scientists, and drug development professionals engaged in enzymatic studies, the accurate validation of chymotrypsin activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, specificity, and relevance. This guide provides an objective comparison of three widely used chymotrypsin substrates: N-α-Benzoyl-L-tyrosine ethyl ester (BTEE), N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA), and Casein. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate substrate for your research needs.
Performance Comparison of Chymotrypsin Substrates
The selection of a suitable substrate for monitoring chymotrypsin activity hinges on a balance of factors including sensitivity, specificity, and the practicalities of the assay method. Below is a summary of the key performance indicators for BTEE, S-AAPF-pNA, and Casein. It is important to note that kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition, and enzyme origin).
| Substrate | Principle | Detection Method | Wavelength | Kinetic Parameters (Bovine Chymotrypsin) | Advantages | Disadvantages |
| N-α-Benzoyl-L-tyrosine ethyl ester (BTEE) | Hydrolysis of the ester bond releases N-benzoyl-L-tyrosine, leading to an increase in absorbance. | Spectrophotometry | 256 nm[1] | Km: ~0.1 - 1 mM kcat: Variable | Well-established and classic substrate; continuous assay allowing for kinetic studies.[1][2] | Lower sensitivity compared to some chromogenic substrates; requires UV spectrophotometer. |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) | Cleavage of the amide bond releases p-nitroaniline, a yellow chromophore. | Spectrophotometry (Colorimetric) | 405 - 410 nm[3] | Km: 89 µM kcat: 10.0 µM⁻¹min⁻¹ (from anchovy chymotrypsin)[4] | High sensitivity due to a reported high kcat and low Km; colorimetric detection avoids UV range; soluble in dimethylformamide.[3] | Synthetic peptide, may not fully mimic natural protein substrates. |
| Casein | Hydrolysis of peptide bonds in the protein results in smaller, soluble peptides. | Various (e.g., measuring increase in soluble tyrosine with Folin-Ciocalteu reagent, or decrease in turbidity) | ~660 nm (Folin-Ciocalteu) | Not readily expressed as simple Km and kcat due to the complex nature of the substrate. | A natural, physiologically relevant protein substrate; can be used in various assay formats. | Heterogeneous substrate leading to complex kinetics; assay can be more complex and less sensitive than with synthetic substrates.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are methodologies for assessing chymotrypsin activity using each of the compared substrates.
Protocol 1: Chymotrypsin Activity Assay using N-α-Benzoyl-L-tyrosine ethyl ester (BTEE)
This protocol is adapted from established methods for a continuous spectrophotometric rate determination.[1][2]
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
0.08 M Tris-HCl buffer, pH 7.8, containing 0.1 M CaCl₂
-
1.07 mM BTEE in 50% (w/w) methanol
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring at 256 nm and maintaining a constant temperature of 25°C
Procedure:
-
Set the spectrophotometer to 256 nm and equilibrate the cell holder to 25°C.
-
In a quartz cuvette, mix 1.5 mL of 0.08 M Tris-HCl buffer and 1.4 mL of 1.07 mM BTEE solution.
-
Incubate the cuvette in the spectrophotometer for 4-5 minutes to allow for temperature equilibration and to record any blank rate.
-
Initiate the reaction by adding 0.1 mL of the chymotrypsin solution (appropriately diluted to 10-30 µg/mL in 1 mM HCl) to the cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.
Calculation of Activity: The activity in units/mg can be calculated using the following formula: Units/mg = (ΔA₂₅₆/min * 1000) / (964 * mg enzyme in the reaction mixture) Where 964 is the molar extinction coefficient of BTEE at 256 nm.[1]
Protocol 2: Chymotrypsin Activity Assay using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA)
This protocol describes a colorimetric assay based on the release of p-nitroaniline.[3]
Materials:
-
α-Chymotrypsin solution
-
S-AAPF-pNA stock solution (e.g., 20 mM in N,N-dimethylformamide)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare a working solution of S-AAPF-pNA by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Add a defined volume of the S-AAPF-pNA working solution to each well of the microplate.
-
Initiate the reaction by adding a small volume of the chymotrypsin solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Determine the rate of reaction (V₀) from the initial linear portion of the absorbance versus time plot.
Calculation of Activity: The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.[3]
Protocol 3: Chymotrypsin Activity Assay using Casein
This protocol outlines a general method for determining chymotrypsin activity using casein as a substrate, where the release of acid-soluble peptides containing tyrosine is measured.
Materials:
-
α-Chymotrypsin solution
-
Casein solution (e.g., 1% w/v in a suitable buffer like 50 mM potassium phosphate, pH 7.5)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Folin-Ciocalteu phenol reagent
-
Tyrosine standard solutions
-
Spectrophotometer
Procedure:
-
Pre-incubate the casein solution at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the chymotrypsin solution to the casein solution.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold TCA solution. This will precipitate the undigested casein.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Collect the supernatant, which contains the acid-soluble peptides.
-
Quantify the amount of tyrosine in the supernatant using the Folin-Ciocalteu method by measuring the absorbance at approximately 660 nm.
-
Create a standard curve using known concentrations of tyrosine to determine the amount of tyrosine released in the enzymatic reaction.
Visualizing the Enzymatic Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: General mechanism of chymotrypsin catalysis.
Caption: Workflow for a chromogenic substrate assay.
Caption: Workflow for the casein digestion assay.
References
Cross-Validation of Ala-Ala-Phe-AMC Assay Results with HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable measurement of protease activity is a critical aspect of research and development. Fluorogenic assays, such as the Ala-Ala-Phe-AMC assay, are widely used due to their high sensitivity and simplicity. However, to ensure data integrity and rule out potential artifacts, it is essential to cross-validate these results with an orthogonal method like High-Performance Liquid Chromatography (HPLC).[1] This guide provides a detailed comparison of these two techniques, complete with experimental protocols and a summary of comparative data.
Principles of Each Technique
This compound Assay: This fluorometric method utilizes a synthetic peptide substrate, Alanine-Alanine-Phenylalanine, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When a protease cleaves the peptide bond, AMC is released, leading to a measurable increase in fluorescence.[1] The rate of this increase is directly proportional to the activity of the protease being assayed. This type of assay is homogeneous and well-suited for high-throughput screening in microplate formats.[1]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique that separates components of a mixture based on their physicochemical properties as they pass through a column. In the context of protease assays, HPLC can be used to separate the substrate (this compound), the cleaved peptide product, and free AMC. By monitoring the decrease in the substrate peak area or the increase in the product peak area over time, a direct measure of enzyme activity can be obtained.[1] This method provides a direct quantification of both substrate consumption and product formation.[1]
Comparative Data Summary
The following table summarizes the key performance characteristics of the this compound assay and HPLC for the quantification of protease activity.
| Feature | This compound Assay | HPLC Method |
| Principle | Indirect measurement of activity via fluorescence increase | Direct measurement of substrate depletion and product formation |
| Sensitivity | High | Moderate to High (detector dependent) |
| Throughput | High (microplate compatible) | Low to Medium |
| Specificity | Can be prone to interference from fluorescent compounds | High, based on chromatographic separation |
| Development Time | Short | Moderate to Long |
| Cost per Sample | Low | High |
| Data Output | Relative Fluorescence Units (RFU) vs. Time | Peak Area/Height vs. Time |
| Confirmation | Requires orthogonal validation | Provides direct, quantifiable results |
Experimental Protocols
A detailed protocol for each method is provided below to facilitate the cross-validation of results.
Protocol 1: this compound Protease Assay
Materials:
-
This compound substrate (e.g., from Sigma-Aldrich)[2]
-
Protease of interest
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm[3]
-
AMC standard for calibration curve[4]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the AMC standard in Assay Buffer to generate a standard curve (e.g., 0-20 µM).[3]
-
Dilute the protease to the desired concentration in ice-cold Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Protease solution
-
-
For negative controls, add Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
To start the reaction, add the this compound substrate to each well. The final substrate concentration will need to be optimized for the specific enzyme.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
The excitation wavelength should be set to 360-380 nm and the emission wavelength to 440-460 nm.[3]
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the curve.
-
Convert the rate from RFU/min to moles/min using the AMC standard curve.
-
Protocol 2: HPLC-Based Protease Assay
Materials:
-
This compound substrate
-
Protease of interest
-
Reaction Buffer (compatible with both the enzyme and HPLC analysis)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or an organic solvent like acetonitrile)[5]
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Reversed-phase C18 column[6]
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Reaction Buffer and the protease solution.
-
Pre-incubate the mixture at the desired reaction temperature.
-
Initiate the reaction by adding the this compound substrate.
-
-
Time-Point Sampling and Quenching:
-
At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This stops the enzymatic reaction.[7] For insoluble components, quenching with an equal volume of acetonitrile can help with solubilization.[5]
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Separate the components using a gradient of Mobile Phase B. A typical gradient for peptide analysis might be a shallow increase of 1% B per minute.[8]
-
Monitor the elution of the substrate and product at an appropriate wavelength (e.g., 280 nm for the peptide or using fluorescence detection for AMC).[1]
-
-
Data Analysis:
-
Integrate the peak areas of the substrate and/or product at each time point.
-
Plot the peak area of the substrate (decreasing) or product (increasing) against time.
-
The rate of the reaction can be determined from the slope of this line.
-
Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Caption: Experimental workflow for cross-validation.
Caption: Protease-catalyzed cleavage of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ala-Ala-Phe-7-氨基-4-甲基香豆素 protease substrate | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. static.igem.org [static.igem.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
A Researcher's Guide to Chymotrypsin Substrates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of chymotrypsin activity. This guide provides a comprehensive comparison of various chymotrypsin substrates, supported by experimental data, to facilitate informed decisions in your research.
Chymotrypsin, a serine protease, plays a crucial role in digestion and is implicated in various physiological and pathological processes. Its substrate specificity, primarily targeting the carboxyl side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan, has led to the development of a wide array of synthetic substrates for its detection and characterization. These substrates are broadly categorized as colorimetric or fluorogenic, each offering distinct advantages in terms of sensitivity and detection methods.
This guide presents a comparative analysis of commonly used chymotrypsin substrates, focusing on their kinetic parameters. Detailed experimental protocols for key substrates are also provided to ensure reproducible and accurate results.
Data Presentation: Comparative Kinetic Parameters of Chymotrypsin Substrates
The efficiency of a chymotrypsin substrate is determined by its kinetic constants, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction velocity is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, or turnover number, reflects the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is the specificity constant and represents the overall catalytic efficiency of the enzyme for a particular substrate.
Below is a summary of kinetic parameters for a selection of colorimetric and fluorogenic chymotrypsin substrates.
| Substrate | Type | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) | Colorimetric | 0.09 - 0.2 | 75 - 100 | 3.75 x 10⁵ - 1.1 x 10⁶ |
| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | Colorimetric | 0.1 - 0.2 | 190 - 250 | 9.5 x 10⁵ - 2.5 x 10⁶ |
| N-α-Benzoyl-L-arginine ethyl ester (BAEE) | Colorimetric | 5.0 - 10.0 | 0.5 - 1.5 | 50 - 300 |
| N-Succinyl-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC) | Fluorogenic | 0.04 - 0.08 | 80 - 120 | 1.0 x 10⁶ - 3.0 x 10⁶ |
| N-Glutaryl-Leu-Phe-NH-Meq | Fluorogenic | 0.02 | 5.5 | 2.75 x 10⁵ |
| N-acetyl-L-tyrosine ethyl ester | Colorimetric | 0.66 | 190 | 2.88 x 10⁵ |
| N-acetyl-L-phenylalanine ethyl ester | Colorimetric | 1.2 | 220 | 1.83 x 10⁵ |
| N-acetyl-L-tryptophan ethyl ester | Colorimetric | 0.05 | 45 | 9.0 x 10⁵ |
Experimental Protocols
Accurate and reproducible kinetic data rely on standardized experimental protocols. Below are detailed methodologies for assaying chymotrypsin activity using three common substrates.
Colorimetric Assay using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
This assay measures the release of p-nitroaniline, which absorbs light at 410 nm.
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Suc-AAPF-pNA stock solution (e.g., 100 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the Suc-AAPF-pNA substrate in Assay Buffer to achieve final concentrations ranging from 0.05 to 2 mM.
-
Add 50 µL of each substrate dilution to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of a suitable dilution of the α-chymotrypsin solution to each well. A final enzyme concentration of 1-5 µg/mL is typically appropriate.
-
Immediately place the microplate in a reader pre-set to 37°C.
-
Measure the absorbance at 410 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient of p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.[1]
Colorimetric Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
This assay is a classic method that follows the increase in absorbance at 256 nm due to the formation of N-benzoyl-L-tyrosine.[2][3]
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
BTEE stock solution (1.18 mM in 50% v/v methanol/water)[2]
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂[2]
-
Quartz cuvettes
-
Spectrophotometer with temperature control
Procedure:
-
Set the spectrophotometer to 256 nm and equilibrate the cell holder to 25°C.[2]
-
In a quartz cuvette, mix 1.5 mL of Assay Buffer and 1.4 mL of BTEE solution.[2]
-
Incubate the mixture in the spectrophotometer for 5 minutes to reach thermal equilibrium.[2]
-
Initiate the reaction by adding 100 µL of the α-chymotrypsin solution (e.g., 10-20 µg/mL final concentration) and mix by inversion.
-
Record the increase in absorbance at 256 nm for 5 minutes.
-
Determine the initial reaction velocity (ΔA₂₅₆/min) from the linear portion of the curve. The molar extinction coefficient for N-benzoyl-L-tyrosine at 256 nm is 964 M⁻¹cm⁻¹.
Fluorogenic Assay using N-Succinyl-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC)
This highly sensitive assay detects the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[4][5]
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Suc-AAPF-AMC stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl, 10 mM CaCl₂, and 0.01% Tween-20
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the Suc-AAPF-AMC substrate in Assay Buffer to achieve final concentrations ranging from 1 to 200 µM.
-
Add 50 µL of each substrate dilution to the wells of the black microplate.
-
Initiate the reaction by adding 50 µL of a suitable dilution of the α-chymotrypsin solution. A final enzyme concentration of 0.1-1 µg/mL is often sufficient.
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity with excitation at ~360-380 nm and emission at ~440-460 nm, every 30 seconds for 10-15 minutes.[5]
-
Calibrate the fluorescence signal using a standard curve of free AMC to convert relative fluorescence units (RFU) to the concentration of product formed.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the product concentration versus time plot.
Mandatory Visualization
Signaling Pathway: Chymotrypsin Activation of Protease-Activated Receptor 2 (PAR2)
Chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation and other cellular processes.[6][7] This activation triggers downstream signaling cascades.
Caption: Chymotrypsin activates PAR2 signaling.
Experimental Workflow: General Protocol for Chymotrypsin Activity Assay
The following diagram outlines a typical workflow for determining the kinetic parameters of a chymotrypsin substrate.
Caption: General workflow for a chymotrypsin assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]
- 3. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Protease Substrates: The Advantages of Ala-Ala-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protease research and drug development, the selection of an appropriate substrate is paramount for obtaining sensitive, specific, and reproducible results. Among the myriad of available options, the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC) has emerged as a valuable tool for the study of chymotrypsin-like serine proteases and tripeptidyl peptidase II (TPP-II). This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their assays.
At a Glance: Key Advantages of this compound
This compound offers several distinct advantages over other classes of protease substrates, particularly chromogenic substrates. The primary benefits lie in its fluorogenic nature, which provides significantly higher sensitivity in detecting protease activity. Upon enzymatic cleavage of the amide bond between the tripeptide and the AMC fluorophore, a quantifiable increase in fluorescence is observed, allowing for the detection of lower enzyme concentrations and more subtle changes in activity.
| Feature | This compound (Fluorogenic) | Chromogenic Substrates (e.g., pNA-based) |
| Detection Principle | Release of the fluorophore 7-amino-4-methylcoumarin (AMC) | Release of a chromophore (e.g., p-nitroaniline) |
| Sensitivity | High | Lower |
| Instrumentation | Fluorometer or fluorescence plate reader | Spectrophotometer or colorimetric plate reader |
| Typical Wavelength | Excitation: ~360-380 nm / Emission: ~440-460 nm | ~405 nm (Absorbance) |
| Key Enzymes | Chymotrypsin, Tripeptidyl Peptidase II | Trypsin, Chymotrypsin, and others |
Performance Comparison with Alternative Substrates
The utility of a protease substrate is best assessed through its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The catalytic efficiency is represented by the kcat/Km ratio.
While specific kinetic data for this compound can be sparse in the literature, we can infer its performance by comparing it to structurally similar substrates and considering its documented applications.
For Chymotrypsin Activity
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | α-Chymotrypsin | Data not available | Data not available | Data not available |
| Suc-Ala-Ala-Pro-Phe-AMC | α-Chymotrypsin | 15[1] | 1.5[1] | 1.0 x 105 |
Note: The data for Suc-Ala-Ala-Pro-Phe-AMC is provided as a reference for a structurally similar fluorogenic substrate for chymotrypsin.
For Tripeptidyl Peptidase II (TPP-II) Activity
This compound is a well-established substrate for TPP-II.[2] While specific Km and kcat values are not consistently reported, its specific activity with recombinant human TPP-I (a related tripeptidyl peptidase) has been documented to be greater than 850 pmol/min/µg.
Importantly, studies have shown that for TPP-I, fluorogenic peptides containing a P3 Arginine residue demonstrate superiority over this compound in terms of selectivity and sensitivity.[3] This suggests that while this compound is a competent substrate, more specialized substrates may offer enhanced performance for specific applications in TPP research.
| Substrate | Enzyme | Performance Metric |
| This compound | Tripeptidyl Peptidase I | Specific Activity >850 pmol/min/µg |
| Arg-containing peptides | Tripeptidyl Peptidase I | Superior selectivity and sensitivity[3] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess protease activity using this compound and to compare its performance with other substrates.
Protocol 1: General Protease Activity Assay using this compound
Objective: To determine the activity of a protease (e.g., chymotrypsin or TPP-II) using this compound.
Materials:
-
Purified protease of interest
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5 for TPP-II; or 50 mM Tris-HCl, 100 mM CaCl2, pH 8.0 for chymotrypsin)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare serial dilutions of the purified protease in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted protease solution.
-
Include a "no-enzyme" control well containing 50 µL of Assay Buffer for background fluorescence measurement.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Subtract the V0 of the "no-enzyme" control from the V0 of the experimental wells.
-
Protease activity can be expressed as the change in relative fluorescence units (RFU) per minute.
-
Protocol 2: Comparative Analysis of Protease Substrates
Objective: To compare the kinetic parameters (Km and kcat) of this compound with an alternative substrate.
Procedure:
-
Follow the general protocol above, but with the following modifications:
-
Substrate Concentrations: Prepare a range of concentrations for both this compound and the alternative substrate (e.g., from 0.1 to 10 times the expected Km).
-
Enzyme Concentration: Use a fixed, low concentration of the purified protease.
-
Data Analysis:
-
For each substrate, plot the initial reaction velocities (V0) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Calculate the catalytic efficiency (kcat/Km) for each substrate to compare their performance.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the activation of chymotrypsin and the role of TPP-II in the ubiquitin-proteasome pathway, as well as a generalized experimental workflow.
Conclusion
This compound stands as a sensitive and valuable fluorogenic substrate for the investigation of chymotrypsin and TPP-II activity. Its primary advantage lies in the high sensitivity afforded by its fluorogenic reporter group, enabling the detection of low-level enzymatic activity. While more specialized substrates with potentially higher specificity and catalytic efficiency may exist for certain applications, this compound provides a reliable and widely accessible option for a range of research and drug discovery endeavors. The provided protocols and diagrams offer a framework for the effective utilization and comparative evaluation of this versatile substrate.
References
- 1. scispace.com [scispace.com]
- 2. Ala-Ala-Phe-7-amido-4-methylcoumarin proteasesubstrate 62037-41-6 [sigmaaldrich.com]
- 3. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Proteasome Activity: A Comparison of Ala-Ala-Phe-AMC Assay and Western Blot Analysis
For researchers, scientists, and drug development professionals, accurately measuring proteasome activity is crucial for understanding cellular homeostasis and the efficacy of therapeutic interventions. This guide provides a comparative analysis of two common methods: the direct enzymatic Ala-Ala-Phe-AMC (AAF-AMC) assay and the indirect Western blot analysis of ubiquitinated proteins.
The ubiquitin-proteasome system is the primary pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes. Dysregulation of this system is implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, the measurement of proteasome activity is a key aspect of both basic research and drug development.
The AAF-AMC assay offers a direct and quantitative measure of the chymotrypsin-like activity of the proteasome. In contrast, Western blotting for ubiquitinated proteins provides an indirect, yet physiologically relevant, assessment of proteasome inhibition. This guide will delve into the principles of each method, provide detailed experimental protocols, and present a comparative data analysis to aid researchers in selecting the most appropriate technique for their experimental needs.
Comparative Data Analysis
The following table summarizes representative data from an experiment where cultured cells were treated with increasing concentrations of a proteasome inhibitor. The chymotrypsin-like activity of the proteasome was measured using the this compound assay, and the accumulation of ubiquitinated proteins was assessed by Western blot analysis.
| Proteasome Inhibitor (nM) | Proteasome Activity (RFU/min) | Relative Proteasome Activity (%) | Ubiquitinated Protein Levels (Relative Densitometry) |
| 0 (Vehicle) | 1500 | 100 | 1.0 |
| 10 | 1125 | 75 | 2.5 |
| 50 | 600 | 40 | 6.8 |
| 100 | 300 | 20 | 12.5 |
| 500 | 75 | 5 | 25.0 |
RFU = Relative Fluorescence Units
This data illustrates the inverse correlation between the two assays. As the concentration of the proteasome inhibitor increases, the enzymatic activity measured by the AAF-AMC assay decreases. Concurrently, the inhibition of the proteasome leads to an accumulation of ubiquitinated proteins, which is reflected in the increased signal intensity on a Western blot.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for correlating the two assays and the underlying ubiquitin-proteasome signaling pathway.
Figure 1. Workflow for correlating the this compound assay with Western blot analysis.
Figure 2. The ubiquitin-proteasome signaling pathway.
Experimental Protocols
This compound Assay for Chymotrypsin-Like Proteasome Activity
This protocol is adapted for a 96-well plate format for high-throughput analysis.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP
-
Fluorogenic Substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC), 10 mM stock in DMSO
-
Cell Lysates
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Cell Lysates: Lyse cells in a non-denaturing lysis buffer and determine the protein concentration of each sample.
-
Prepare Assay Plate: Add 20-50 µg of protein lysate to each well of a 96-well plate. Bring the total volume in each well to 100 µL with Assay Buffer. Include a blank well with Assay Buffer only.
-
Prepare Substrate Solution: Dilute the AAF-AMC stock solution to a final working concentration of 100 µM in Assay Buffer.
-
Initiate Reaction: Add 100 µL of the substrate solution to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every 5 minutes for 60 minutes.
-
Data Analysis: Calculate the rate of reaction (RFU/min) for each sample by determining the slope of the linear portion of the fluorescence versus time curve.
Western Blot Analysis for Ubiquitinated Proteins
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Mouse or rabbit anti-ubiquitin antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-ubiquitin primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Perform densitometry analysis on the captured image to quantify the intensity of the ubiquitin smear, which represents the total amount of ubiquitinated proteins. Normalize the results to a loading control such as β-actin or GAPDH.
A Comparative Guide to Inhibitor Screening Using Ala-Ala-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the effective screening of enzyme inhibitors is a cornerstone of drug discovery. This guide provides a comprehensive comparison of the fluorogenic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) for inhibitor screening assays against its target proteases, primarily chymotrypsin and tripeptidyl peptidase II (TPP II). We will delve into validation studies, compare its performance with alternative methods, and provide detailed experimental protocols to aid in the design and execution of robust screening campaigns.
Principle of the this compound Assay
The this compound assay is a fluorescence-based method used to measure the activity of proteases that recognize and cleave the peptide sequence Alanine-Alanine-Phenylalanine. The substrate itself is weakly fluorescent. However, upon enzymatic cleavage of the amide bond between the phenylalanine and the AMC group, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time. In an inhibitor screening context, a decrease in the rate of AMC release indicates the potency of an inhibitory compound.
Performance Characteristics of this compound in Inhibitor Screening
The utility of an assay in a high-throughput screening (HTS) setting is determined by its sensitivity, specificity, and robustness. While direct comparative studies detailing quantitative performance metrics for this compound against a wide range of alternative substrates are not extensively published in single reports, the following tables synthesize typical performance characteristics based on available literature and common laboratory practices.
Table 1: Comparison of Assay Formats for Chymotrypsin Inhibitor Screening
| Feature | This compound (Fluorogenic) | N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) (Spectrophotometric) | N-Benzoyl-L-Tyrosine p-Nitroanilide (BTpNA) (Colorimetric) |
| Principle | Cleavage releases fluorescent AMC | Hydrolysis causes a change in UV absorbance | Cleavage releases yellow p-nitroaniline |
| Detection | Fluorescence (Ex/Em ~380/460 nm) | UV Spectrophotometry (256 nm) | Colorimetric (405-410 nm) |
| Sensitivity | High | Moderate | Moderate to Low |
| Throughput | High (microplate compatible) | Low to Moderate | High (microplate compatible) |
| Interference | Fluorescent compounds, quenchers | UV-absorbing compounds | Colored compounds |
| Typical Z'-factor | > 0.5 (indicative of a robust assay) | Not commonly reported for HTS | Variable, can be optimized for HTS |
| Signal-to-Background | Generally high | Lower compared to fluorescence | Moderate |
Note: Z'-factor and Signal-to-Background (S/B) ratios are highly dependent on specific assay conditions (e.g., enzyme and substrate concentrations, buffer composition, and instrumentation). A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays.
Table 2: IC50 Values of Known Chymotrypsin Inhibitors Determined by Different Assay Methods
| Inhibitor | This compound Assay (IC50) | Other Assay Methods (IC50) | Reference |
| Chymostatin | Not widely reported | 5.7 ± 0.13 µM (in vitro) | [1] |
| Benzimidazole Derivatives | Not widely reported | 14.8 ± 0.1 µM (Compound 1) | [1] |
Note: A direct comparison of IC50 values is most meaningful when conducted side-by-side under identical experimental conditions. The data presented here are from different studies and should be interpreted with caution.
Experimental Protocols
Chymotrypsin Inhibitor Screening using this compound
This protocol is designed for a 96-well plate format and can be adapted for higher throughput.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and a known chymotrypsin inhibitor (e.g., chymostatin) as a positive control
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute the enzyme to the desired working concentration (e.g., 10 nM) in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute to the working concentration (e.g., 50 µM) in Assay Buffer.
-
Prepare serial dilutions of test compounds and the positive control in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
-
-
Assay Protocol:
-
Add 50 µL of the diluted test compounds or controls to the wells of the microplate. Include wells with Assay Buffer and DMSO as a negative control (100% activity) and wells with a high concentration of the positive control for background fluorescence.
-
Add 25 µL of the diluted α-chymotrypsin solution to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the this compound substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Tripeptidyl Peptidase II (TPP II) Inhibitor Screening using this compound
This protocol is a guideline and may require optimization for specific experimental conditions.
Materials:
-
Recombinant or purified TPP II
-
This compound substrate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT
-
DMSO
-
Test compounds and a known TPP II inhibitor (if available)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Ex/Em ~380/460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of TPP II in Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of this compound in DMSO and dilute to the working concentration in Assay Buffer.
-
Prepare serial dilutions of test compounds in DMSO and then in Assay Buffer.
-
-
Assay Protocol:
-
Follow the same steps as for the chymotrypsin assay, adding the appropriate volumes of test compounds, TPP II, and substrate to the microplate wells.
-
Pre-incubation and reaction times may need to be optimized based on the activity of the TPP II enzyme.
-
-
Data Analysis:
-
Analyze the data as described for the chymotrypsin inhibitor screening assay to determine the IC50 values of potential TPP II inhibitors.
-
Signaling Pathways and Experimental Workflows
To provide a broader context for inhibitor screening, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Chymotrypsin signaling via PAR2 activation.
Caption: Role of TPP II in protein degradation.
Caption: High-throughput inhibitor screening workflow.
Conclusion
The this compound substrate provides a sensitive and high-throughput compatible method for screening inhibitors of chymotrypsin and TPP II. Its fluorogenic nature offers advantages in sensitivity over colorimetric and spectrophotometric methods, making it well-suited for identifying initial hits from large compound libraries. As with any screening assay, careful optimization and validation are crucial for obtaining reliable and reproducible results. This guide provides a foundational framework for researchers to develop and implement robust inhibitor screening assays using this compound, ultimately contributing to the discovery of new therapeutic leads.
References
A Comparative Guide to Chymotrypsin-Like Activity Assays: Evaluating Reproducibility and Accuracy of Ala-Ala-Phe-AMC and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of proteases, particularly the proteasome, the accurate and reproducible measurement of chymotrypsin-like activity is paramount. The fluorogenic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) has been a common tool for this purpose. However, a landscape of alternative substrates and assay technologies offers significant advantages in sensitivity, specificity, and suitability for high-throughput screening (HTS). This guide provides an objective comparison of AAF-AMC assays with key alternatives, supported by available experimental data and detailed protocols to inform assay selection and optimization.
Quantitative Comparison of Assay Performance
The selection of an appropriate assay for measuring chymotrypsin-like activity hinges on key performance metrics that dictate its reliability and suitability for specific applications. While direct, side-by-side comparative data for all substrates under identical conditions is limited in the literature, the following tables summarize available quantitative data to guide the decision-making process.
Table 1: Comparison of Fluorogenic and Luminogenic Substrates for Chymotrypsin-Like Activity
| Parameter | Ala-Ala-Phe-AMC (AAF-AMC) | Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | Suc-Leu-Leu-Val-Tyr-Aminoluciferin |
| Assay Type | Fluorogenic | Fluorogenic | Luminogenic |
| Reporter Group | 7-Amino-4-methylcoumarin (AMC) | 7-Amino-4-methylcoumarin (AMC) | Aminoluciferin |
| Detection Method | Fluorescence | Fluorescence | Luminescence |
| Excitation (nm) | ~360-380 | ~360-380 | N/A |
| Emission (nm) | ~440-460 | ~440-460 | N/A |
| Michaelis Constant (Km) | Data not readily available | ~20-80 µM | Data not readily available |
| Catalytic Efficiency (kcat/Km) | Data not readily available | Data not readily available | Data not readily available |
| Signal-to-Background Ratio | Lower | Moderate | High (e.g., ~144 in one study) |
| Z'-factor | Data not readily available | Data not readily available | 0.77 (in a cell-based assay) |
| Coefficient of Variation (CV%) | Data not readily available | Data not readily available | Data not readily available |
Note: The performance of any assay is highly dependent on experimental conditions, including enzyme concentration, buffer composition, temperature, and instrumentation. The values presented are based on available literature and should be considered as a guide.
The Ubiquitin-Proteasome Pathway
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, which is central to cellular protein homeostasis. Its chymotrypsin-like activity, primarily located at the β5 subunit, is a key target for therapeutic intervention in various diseases, including cancer. AAF-AMC and its alternatives are crucial tools for probing the activity of this subunit.
Caption: The Ubiquitin-Proteasome Pathway and the role of AAF-AMC.
Experimental Protocols
Detailed and consistent experimental protocols are critical for ensuring the reproducibility and accuracy of enzymatic assays. Below are methodologies for a standard fluorogenic assay using AAF-AMC and a comparative luminogenic assay.
Protocol 1: Fluorogenic Chymotrypsin-Like Activity Assay
This protocol provides a general framework for measuring chymotrypsin-like activity using AAF-AMC or similar fluorogenic substrates.
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂
-
AAF-AMC Stock Solution: 10 mM in DMSO
-
Proteasome Inhibitor (e.g., MG-132) Stock Solution: 10 mM in DMSO
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the proteasome or cell lysate in Assay Buffer. Prepare a working solution of AAF-AMC by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 20-100 µM).
-
Assay Setup: To the wells of the 96-well plate, add the diluted proteasome or cell lysate. For negative controls, pre-incubate the enzyme/lysate with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.
-
Initiate Reaction: Add the AAF-AMC working solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes (Excitation: ~380 nm, Emission: ~460 nm).
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Subtract the rate of the inhibitor-treated wells (background) from the rate of the untreated wells to determine the specific proteasome activity.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Protocol 2: Luminogenic Chymotrypsin-Like Activity Assay (e.g., Proteasome-Glo™)
This protocol is adapted from commercially available homogeneous "add-mix-measure" assays, which offer high sensitivity and a simplified workflow.
Materials:
-
Cultured cells in 96-well, white-walled, clear-bottom plates
-
Proteasome-Glo™ Chymotrypsin-Like Reagent (containing Suc-LLVY-aminoluciferin, luciferase, and cell lysis agents)
-
Proteasome Inhibitor (e.g., Bortezomib)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate cells at the desired density and treat with compounds of interest or a proteasome inhibitor for the desired time.
-
Reagent Preparation: Equilibrate the Proteasome-Glo™ Reagent to room temperature according to the manufacturer's instructions.
-
Assay Reaction: Add a volume of the Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis and initiate the reaction. Incubate at room temperature for an additional 8-10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the inhibitor-treated wells from all other measurements to determine the specific proteasome activity.
-
The luminescent signal is directly proportional to the proteasome activity.
-
Caption: Comparative experimental workflows for fluorogenic and luminogenic assays.
Discussion and Recommendations
The choice between AAF-AMC and its alternatives depends on the specific requirements of the experiment.
-
Sensitivity: Luminogenic assays offer significantly higher sensitivity and a greater signal-to-background ratio compared to their fluorogenic counterparts. This makes them ideal for applications with low enzyme concentrations or for cell-based assays where signal intensity can be a limiting factor.
-
Workflow: Homogeneous, "add-mix-measure" luminogenic assays provide a simpler and faster workflow compared to traditional fluorogenic assays, which often require separate lysis and substrate addition steps. This streamlined process is advantageous for HTS.
-
Substrate Specificity: Substrates like Suc-LLVY-AMC are widely used and well-characterized for measuring the chymotrypsin-like activity of the proteasome. While AAF-AMC is also used for this purpose, its kinetic parameters are less extensively documented in a comparative context.
For high-throughput screening and cell-based assays where sensitivity, reproducibility, and a simple workflow are critical, luminogenic assays using substrates like Suc-LLVY-aminoluciferin represent a superior choice over traditional fluorogenic assays. While AAF-AMC remains a viable tool for certain applications, researchers should be aware of the limited availability of comprehensive validation data and the potential for interference from fluorescent compounds. For kinetic studies, the use of well-characterized substrates such as Suc-LLVY-AMC is recommended. Ultimately, the selection of the most appropriate assay requires careful consideration of the experimental goals, available instrumentation, and the trade-offs between cost, sensitivity, and throughput.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ala-Ala-Phe-AMC
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Ala-Ala-Phe-AMC (Ala-Ala-Phe-7-amido-4-methylcoumarin) are critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this fluorogenic protease substrate.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: In cases of potential dust or aerosol generation, a type N95 (US) or equivalent respirator should be used.[1]
-
Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.
Disposal Procedures
The disposal of this compound must be carried out in accordance with all federal, state, and local environmental regulations. Due to its classification as a combustible solid and its high water hazard potential (WGK 3), specific precautions must be taken.[1]
Step-by-Step Disposal Guide:
-
Unused Material (Dry Powder):
-
Avoid generating dust.
-
If a spill occurs, do not dry sweep. Gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully collect the spilled material and place it into a designated, clearly labeled, and sealed container for chemical waste.
-
-
Solutions Containing this compound:
-
Do not dispose of solutions down the drain. [2] This is crucial due to the compound's high water hazard classification.
-
Collect all waste solutions containing this compound in a designated, properly labeled, and sealed waste container.
-
The waste container should be clearly marked with the chemical name ("this compound") and any solvents used in the solution.
-
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips, microplates, and gloves that have come into contact with this compound should be collected in a designated solid waste container for chemical waste.
-
Reusable Glassware: To decontaminate reusable glassware, rinse it with a suitable solvent (e.g., ethanol or isopropanol). Collect this initial solvent rinse as chemical waste.[2] Following the solvent rinse, wash the glassware thoroughly with soap and water.
-
-
Final Disposal:
-
All waste containers (both solid and liquid) must be disposed of through your institution's hazardous waste management program.[2]
-
Quantitative Data Summary
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes key safety and handling information.
| Property | Value/Information | Source |
| Physical Form | Powder | [1] |
| Solubility | Ethanol: 20 mg/mL | [1] |
| Storage Temperature | 2-8°C | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US) respirator | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Water Hazard Class (WGK) | 3 (highly hazardous to water) | [1] |
Experimental Protocols
The proper disposal of this compound is a critical final step in any experimental workflow involving this reagent. A typical use of this compound is in enzymatic assays to measure protease activity.
General Protocol for Use in an Enzymatic Assay:
-
Preparation of Stock Solution: A concentrated stock solution is typically prepared by dissolving the this compound powder in a suitable organic solvent, such as ethanol.[1]
-
Preparation of Reaction Mixture: The stock solution is then diluted to the desired working concentration in an appropriate assay buffer.
-
Initiation of Enzymatic Reaction: The enzymatic reaction is initiated by adding the enzyme of interest to the reaction mixture containing the this compound substrate.
-
Measurement of Activity: The release of the fluorescent product, 7-amido-4-methylcoumarin (AMC), is monitored over time using a fluorometer.
-
Post-Assay Waste Collection: Upon completion of the assay, all solutions and contaminated labware are collected for proper disposal as outlined in the procedures above.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ala-Ala-Phe-AMC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the fluorogenic peptide substrate Ala-Ala-Phe-AMC (Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin). Adherence to these procedures is essential for ensuring personal safety, maintaining experimental integrity, and complying with laboratory and environmental regulations.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary due to its potential as a skin, eye, and respiratory irritant. The following personal protective equipment is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant nitrile gloves are essential. Double-gloving is recommended for enhanced protection during handling of the pure compound or concentrated solutions.
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.
-
Respiratory Protection: For handling the powdered form of the compound or when there is a risk of aerosolization, a NIOSH-approved N95 respirator or higher is required.[1]
| PPE Category | Minimum Requirement | Recommended for Higher Risk Scenarios (e.g., handling powder, potential for aerosolization) |
| Eye/Face Protection | Safety glasses with side shields | Chemical safety goggles or a full-face shield |
| Hand Protection | Single pair of nitrile gloves | Double-gloving with nitrile gloves |
| Body Protection | Laboratory coat | --- |
| Respiratory Protection | Not generally required for handling dilute solutions in a well-ventilated area | N95 respirator or higher |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures the safe handling of this compound from receipt to disposal.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound and its components, paying close attention to hazard identification and handling precautions.
-
Don Appropriate PPE: Equip yourself with the mandatory personal protective equipment as outlined in the table above.
-
Prepare a Designated and Clean Workspace: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered compound. Ensure the workspace is clean and free of clutter.
-
Carefully Weigh the Lyophilized Powder: To minimize the creation of airborne dust, handle the solid form of this compound with care. Use a microbalance within a fume hood if possible.
-
Reconstitute in an Appropriate Solvent: Slowly add the recommended solvent (e.g., DMSO) to the vial containing the lyophilized powder. Gently vortex or pipette to ensure complete dissolution. Avoid shaking, which can cause aerosolization.
-
Perform Experimental Procedures: Conduct all experimental steps with caution, avoiding skin and eye contact with solutions containing this compound.
-
Segregate Waste Streams: As you work, separate waste into designated containers for solid and liquid chemical waste.
-
Decontaminate Non-Disposable Equipment: Thoroughly clean all non-disposable glassware and equipment that came into contact with this compound.
-
Dispose of Waste According to Institutional Guidelines: Follow the detailed disposal plan below for all generated waste.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance. Do not discharge waste containing this compound into drains or the regular trash.
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, and empty vials, should be collected in a clearly labeled hazardous waste container designated for solid chemical waste.
-
Liquid Waste: Unused or waste solutions of this compound, as well as the initial solvent rinses from decontaminating glassware, must be collected in a labeled, sealed container for liquid hazardous waste.
Decontamination of Reusable Equipment:
-
Rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound.
-
Collect this initial solvent rinse in the designated liquid hazardous waste container.
-
After the initial solvent rinse, wash the equipment thoroughly with soap and water.
Final Disposal:
All hazardous waste containers should be securely sealed and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management service. Ensure all containers are properly labeled with the contents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
